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Methyl 2-chloro-5-fluoro-4-methoxybenzoate Documentation Hub

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  • Product: Methyl 2-chloro-5-fluoro-4-methoxybenzoate
  • CAS: 853569-68-3

Core Science & Biosynthesis

Foundational

Strategic Utilization of Methyl 2-chloro-5-fluoro-4-methoxybenzoate in Medicinal Chemistry

Executive Summary Methyl 2-chloro-5-fluoro-4-methoxybenzoate (CAS: 303001-43-0) represents a high-value "privileged scaffold" in modern drug discovery, particularly within the oncology space.[1] Its structural utility li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-5-fluoro-4-methoxybenzoate (CAS: 303001-43-0) represents a high-value "privileged scaffold" in modern drug discovery, particularly within the oncology space.[1] Its structural utility lies in its dense functionalization: a benzoate ester handle for acylation, a polysubstituted aromatic core offering orthogonal reactivity at the halogen positions (Cl, F), and a methoxy group serving as a masked phenol or stable electron-donating motif.[1]

This guide details the strategic application of this building block, focusing on its role as a precursor for Tyrosine Kinase Inhibitors (TKIs) (specifically EGFR and HER2 targets) and bicyclic heterocycles like quinazolines and isoindolinones .[1]

Structural Analysis & Reactivity Profile[1]

To effectively utilize this molecule, one must understand the electronic push-pull dynamics of the aromatic ring.[1]

PositionSubstituentElectronic EffectSynthetic Utility
C1 Methyl EsterElectron Withdrawing (EWG)Acylation Handle: Precursor to amides, hydrazides, or heterocycle formation (e.g., quinazolinones).[1]
C2 ChlorineWeak EWG / Steric BulkCross-Coupling Handle: Activated for Pd-catalyzed coupling (Suzuki, Buchwald) due to the ortho-ester effect.[1]
C4 MethoxyElectron Donating (EDG)Masked Phenol: Increases electron density at C3/C5.[1] Can be demethylated (

) to install solubilizing ether tails.[1]
C5 FluorineStrong EWGMetabolic Blocker: Blocks P450 oxidation at the susceptible metabolic site; modulates pKa of neighboring phenols.[1]
The "Electronic Warhead" Concept

The 2-chloro and 5-fluoro substituents create a unique electronic environment.[1] The C2-chlorine is activated for oxidative addition by Palladium catalysts, while the C5-fluorine is generally robust, serving to modulate the lipophilicity and metabolic stability of the final drug candidate.[1]

Synthetic Workflows & Protocols

Workflow A: Divergent Synthesis of Benzamides (Kinase Inhibitor Scaffold)

This workflow describes the conversion of the ester to a "warhead" amide, followed by modification of the methoxy group to improve pharmacokinetic (PK) properties.[1]

Protocol 1: Regioselective Hydrolysis (Saponification)

Objective: Isolate the free acid without defluorination or hydrolysis of the methoxy group.[1]

  • Dissolution: Dissolve Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 eq) in THF:MeOH (3:1 v/v).

  • Base Addition: Add LiOH·H₂O (1.5 eq) dissolved in minimum water at 0°C.[1]

    • Expert Insight: Use LiOH over NaOH.[1] The milder cation reduces the risk of nucleophilic aromatic substitution (

      
      ) at the fluorine position, which is activated by the ortho-methoxy group.[1]
      
  • Reaction: Stir at Ambient Temperature (25°C) for 4–6 hours. Monitor via LC-MS for disappearance of the methyl ester (M+14 peak loss).[1]

  • Workup: Acidify to pH 3 with 1N HCl. The product, 2-chloro-5-fluoro-4-methoxybenzoic acid , will precipitate.[1] Filter and dry.[1][2]

Protocol 2: Amide Coupling (The "Linker" Installation)

Objective: Couple the acid to an aniline or amine.[1]

  • Activation: Suspend the acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops) and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir 1h until gas evolution ceases (Acid Chloride formation).

  • Coupling: Concentrate the acid chloride to remove excess oxalyl chloride.[1] Re-dissolve in DCM and add to a solution of the target amine (1.1 eq) and DIPEA (2.0 eq) at 0°C.

  • Validation: This method avoids the variable yields of EDC/HOBt couplings caused by the steric bulk of the ortho-chloro group.[1]

Workflow B: The "Masked Phenol" Strategy (Solubilizing Group Installation)

Many kinase inhibitors require a solubilizing tail (e.g., morpholine-ethoxy) at the 4-position.[1]

Protocol 3: Demethylation & Etherification[1]
  • Demethylation: Dissolve the 4-methoxy intermediate in DCM. Add

    
     (1M in DCM, 3.0 eq) slowly at -78°C. Warm to RT and stir overnight.
    
    • Safety Note:

      
       reacts violently with moisture.[1] Use strict Schlenk techniques.
      
  • Quench: Quench with MeOH at 0°C. Concentrate to yield the 4-hydroxy derivative.

  • Mitsunobu Reaction: React the phenol with an alcohol (R-OH),

    
    , and DIAD in THF to install the new side chain.[1]
    

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this building block.

G cluster_0 Critical Decision Point Start Methyl 2-chloro-5-fluoro- 4-methoxybenzoate Acid Benzoic Acid Intermediate Start->Acid LiOH, THF/H2O (Hydrolysis) Biaryl Biaryl Ester (Suzuki Product) Start->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling @ C2-Cl) Amide Benzamide (Scaffold Core) Acid->Amide 1. (COCl)2 2. R-NH2, DIPEA Phenol 4-Hydroxy Derivative Amide->Phenol BBr3, DCM (Demethylation) Ether Solubilized Drug Candidate Phenol->Ether R-OH, PPh3, DIAD (Mitsunobu)

Figure 1: Divergent synthetic pathways. The C1-Ester allows scaffold extension (Blue), while the C2-Chlorine allows cross-coupling (Yellow), and the C4-Methoxy allows side-chain optimization (Red).[1]

Case Study: Synthesis of Quinazoline Precursors

In the development of EGFR inhibitors (similar to the chemical space of Gefitinib or Vandetanib), this benzoate is often cyclized.[1]

  • Nitration (Optional): If a nitrogen is needed at C5 or C3, the ring is nitrated.[1] However, for quinazolines, the ester is typically converted to a benzamide, then reacted with formamide.[1]

  • Cyclization:

    • React Methyl 2-chloro-5-fluoro-4-methoxybenzoate with formamidine acetate in refluxing ethanol.

    • Result: Formation of 4-hydroxy-quinazolinone derivatives, utilizing the ester and the C2-position (via displacement of Chlorine if ammonia/amine is used, or condensation if formamidine is used).[1]

Safety & Handling (SDS Summary)

ParameterSpecificationHandling Precaution
Physical State White to Off-white SolidUse dust mask; avoid inhalation.[1]
Skin Irritation Category 2 (H315)Fluorinated benzoates can be potent sensitizers.[1] Double glove (Nitrile).[1]
Reactivity Moisture Sensitive (Ester)Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.[1]
Incompatibility Strong Oxidizers, Strong BasesAvoid contact with NaOH pellets (exothermic hydrolysis).[1]

References

  • Suzuki-Miyaura Cross-Coupling Reaction Protocols. Organic Chemistry Portal.[1] (General protocol for hindered aryl chlorides). [Link]

  • PubChem Compound Summary: Methyl 5-chloro-2-methoxybenzoate. (Structural analog for safety data reference). National Center for Biotechnology Information. [Link][1]

  • Demethylation of Aryl Methyl Ethers using BBr3. Common Organic Chemistry. (Standard operating procedure for C4-OMe deprotection). [Link]

Sources

Exploratory

Technical Guide: Synthesis Pathways for Fluorinated Benzoate Derivatives

[1] Executive Summary: The Strategic Value of Fluorinated Benzoates Fluorinated benzoate derivatives act as critical pharmacophores and intermediates in modern medicinal chemistry.[1][2] The introduction of fluorine into...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Value of Fluorinated Benzoates

Fluorinated benzoate derivatives act as critical pharmacophores and intermediates in modern medicinal chemistry.[1][2] The introduction of fluorine into the benzoate scaffold modulates pKa (acidity), enhances lipophilicity (LogP), and blocks metabolic soft spots (preventing P450 oxidation).

This guide moves beyond textbook definitions to provide a rigorous, field-tested analysis of the three primary synthesis pathways:

  • Oxidative Transformation of fluorinated toluenes (Industrial Scalability).

  • Pd-Catalyzed Carbonylation of fluoroaryl halides (Chemo-selectivity).

  • Nucleophilic Fluorination (Halex) of chlorobenzoates (Cost-efficiency).

Strategic Pathway Selection: A Decision Matrix

Before selecting a synthetic route, the chemist must evaluate the substrate's electronic nature and the required scale.

PathwaySelection Start Target: Fluorinated Benzoate CheckF Is the Fluorine atom already present? Start->CheckF HasF Yes: Fluorine Present CheckF->HasF NoF No: Need to Introduce F CheckF->NoF SubstrateCheck Starting Material? HasF->SubstrateCheck RouteOx Route A: Oxidation (From Fluorotoluene) SubstrateCheck->RouteOx Methyl Group RouteCarb Route B: Carbonylation (From Fluoroaryl Halide) SubstrateCheck->RouteCarb Aryl Halide (Br/I/OTf) EWGCheck Are EWGs present? (NO2, CN, COOR) NoF->EWGCheck RouteHalex Route C: Halex Reaction (SNAr Cl -> F) EWGCheck->RouteHalex Yes (Activated) RouteBalz Route D: Balz-Schiemann (Aniline -> Diazonium -> F) EWGCheck->RouteBalz No (Unactivated)

Figure 1: Retrosynthetic decision tree for selecting the optimal synthesis pathway based on starting material availability and electronic activation.

Pathway A: Oxidative Transformation (The Industrial Workhorse)

The oxidation of fluorotoluenes is the dominant method for large-scale production. While industrial settings utilize aerobic oxidation with Co/Mn catalysts (Amoco process), the laboratory standard remains permanganate oxidation due to its reliability and lack of requirement for high-pressure reactors.

Mechanism & Causality

The reaction proceeds via a radical mechanism where the benzylic C-H bonds are sequentially oxidized to the alcohol, aldehyde, and finally the carboxylic acid.

  • Challenge: The electron-withdrawing nature of fluorine deactivates the ring, making the benzylic protons slightly more acidic but the radical intermediate less stable compared to non-fluorinated toluene.

  • Solution: Use of high-valent oxidants (KMnO4) under reflux ensures complete conversion.

Protocol A: Permanganate Oxidation of 4-Fluorotoluene

Scale: 50 mmol | Yield Target: >85%

Reagents:

  • 4-Fluorotoluene (5.5 g, 50 mmol)

  • Potassium Permanganate (KMnO4) (23.7 g, 150 mmol, 3.0 equiv)

  • Pyridine (20 mL) / Water (40 mL) mixture

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add 4-fluorotoluene, pyridine, and water. Stir to form a suspension.

  • Oxidant Addition: Add KMnO4 in portions over 30 minutes. Note: Exothermic reaction. Monitor temperature.

  • Reflux: Heat the mixture to reflux (approx. 95-100°C) for 4–6 hours. The purple color should fade to a brown precipitate (MnO2).

  • Filtration (Critical Step): Filter the hot mixture through a Celite pad to remove MnO2. Wash the pad with hot water (2 x 20 mL).

  • Workup:

    • Concentrate the filtrate to remove pyridine (azeotrope).

    • Acidify the aqueous residue with HCl (6M) to pH 1–2. The fluorobenzoic acid will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Pathway B: Pd-Catalyzed Carbonylation (The Precision Tool)

For complex drug scaffolds where harsh oxidation conditions are chemically incompatible, Palladium-catalyzed carbonylation is the gold standard. This method installs the carboxylate motif after the fluorine is already present on the ring.

Mechanism & Causality

This cycle relies on the oxidative addition of Pd(0) into the C-X bond (where X is I, Br, or OTf).

  • Oxidative Addition: Pd(0) inserts into Ar-X.

  • CO Insertion: Carbon monoxide inserts to form an acyl-palladium complex.

  • Nucleophilic Attack: An alcohol (ROH) or water attacks the acyl-Pd, releasing the ester/acid and regenerating Pd(0).

Key Insight: The presence of ortho-fluorine atoms can sterically hinder the oxidative addition. Bulky, electron-rich ligands (e.g., Xantphos, P(t-Bu)3) are required to facilitate this step.

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst Complex1 Ar-Pd(II)-X Pd0->Complex1 + Ar-F-X OxAdd Oxidative Addition Complex2 Ar-CO-Pd(II)-X (Acyl Complex) Complex1->Complex2 + CO COInsert CO Insertion Product Ar-CO-Nu (Benzoate) Complex2->Product + Nu-H NucAttack Nu-H Attack (ROH/H2O) RedElim Reductive Elimination Product->Pd0 - HX

Figure 2: Catalytic cycle for the Pd-catalyzed carbonylation of fluoroaryl halides.

Protocol B: Carbonylation of 1-Bromo-3-fluorobenzene

Safety Warning: CO gas is silent and deadly. Use a CO-detector and work in a high-flow fume hood. Alternatively, use Phenyl Formate as a solid CO surrogate.

Reagents:

  • 1-Bromo-3-fluorobenzene (1.0 equiv)

  • Pd(OAc)2 (2 mol%)

  • Xantphos (3 mol%)

  • Triethylamine (2.0 equiv)

  • Methanol (Solvent/Nucleophile)

  • CO Balloon (1 atm)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a dry Schlenk flask, mix Pd(OAc)2 and Xantphos in dry Methanol under Argon for 10 mins to form the active ligated species.

  • Substrate Addition: Add the aryl bromide and triethylamine.

  • Atmosphere Exchange: Carefully evacuate the flask and refill with Carbon Monoxide (balloon pressure). Repeat 3 times.

  • Reaction: Heat to 60°C for 12 hours.

  • Validation: Monitor by TLC or LC-MS. The disappearance of the bromide and appearance of the methyl ester (M+30 mass shift vs acid, or NMR shift of COOMe) confirms success.

  • Workup: Filter through silica to remove Pd black. Concentrate.

Pathway C: The Halex Reaction (Nucleophilic Fluorination)[3][4]

The Halex (Halogen Exchange) reaction is unique: it synthesizes the fluorine-carbon bond on a pre-existing chlorobenzoate scaffold. This is ideal when the chlorinated precursor is cheaper than the fluorinated one.

  • Requirement: The ring must be electron-deficient (activated) for SNAr to occur. The carboxylate (or nitrile) group acts as the necessary Electron Withdrawing Group (EWG).

  • Reagents: Anhydrous KF or CsF in polar aprotic solvents (DMSO, Sulfolane).

Technical Tip: Phase Transfer Catalysts (18-crown-6 or Tetraphenylphosphonium bromide) significantly accelerate this reaction by solubilizing the fluoride ion.

Comparative Analysis of Methods

FeatureOxidation (Pathway A)Carbonylation (Pathway B)Halex (Pathway C)
Starting Material FluorotoluenesFluoroaryl HalidesChlorobenzoates
Key Reagent KMnO4 / O2Pd Catalyst / COKF / CsF
Atom Economy Low (produces MnO2 waste)High (Catalytic)High
Cost LowHigh (Pd/Ligands)Moderate
Scalability ExcellentModerate (Gas handling)Excellent
Safety Profile Moderate (Exothermic)High Risk (CO Gas)Moderate (High Temp)
Best For... Simple building blocksLate-stage functionalizationActivated rings (NO2/CN)

References

  • Haufe, G. (2023). Modern Fluorine Chemistry: Synthesis and Applications. Wiley-VCH.[3][4]

  • Beller, M., et al. (2009). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Angewandte Chemie International Edition. [Link]

  • Organic Syntheses. (1945). "p-Fluorobenzoic Acid via Oxidation."[5][6] Org.[6][7][8] Syn. Coll. Vol. 2, p. 299. [Link]

  • ACS Green Chemistry Institute. "The Halex Reaction Guide." [Link]

Sources

Foundational

The Lynchpin in Modern Herbicide Design: A Technical Guide to Methyl 2-chloro-5-fluoro-4-methoxybenzoate in Agrochemical Synthesis

For the attention of Researchers, Scientists, and Agrochemical Development Professionals. This guide provides an in-depth technical analysis of the pivotal role of Methyl 2-chloro-5-fluoro-4-methoxybenzoate as a core str...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Agrochemical Development Professionals.

This guide provides an in-depth technical analysis of the pivotal role of Methyl 2-chloro-5-fluoro-4-methoxybenzoate as a core structural component in the synthesis of advanced agrochemicals. Moving beyond a simple recitation of synthetic steps, this document elucidates the chemical logic and strategic importance of this intermediate, with a primary focus on its application in the production of the next-generation herbicide, Halauxifen-methyl.

Introduction: The Quest for Selective and Effective Herbicides

The development of novel herbicides with high efficacy, selectivity, and favorable environmental profiles is a perpetual challenge in the agrochemical industry. A key strategy in modern herbicide design is the creation of complex molecules that mimic natural plant hormones, leading to targeted disruption of weed growth. Within this paradigm, the substituted phenyl moiety is a critical pharmacophore. Methyl 2-chloro-5-fluoro-4-methoxybenzoate represents a highly functionalized and strategically designed building block that provides the necessary structural and electronic properties for potent herbicidal activity.

The Rise of Aryl Picolinate Herbicides: The Case of Halauxifen-methyl

Halauxifen-methyl, marketed as Arylex™ active, is a leading synthetic auxin herbicide that provides post-emergence control of a wide spectrum of broadleaf weeds in cereal crops.[1][2] Its chemical name is methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.[3][4] The efficacy of Halauxifen-methyl stems from its ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[5]

The core of the Halauxifen-methyl molecule is a biaryl system, connecting a substituted phenyl ring to a pyridine-2-carboxylate head. It is in the synthesis of this crucial substituted phenyl component that the structural motif of Methyl 2-chloro-5-fluoro-4-methoxybenzoate plays a central role.

Synthetic Pathway to Halauxifen-methyl: A Strategic Application of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

The industrial synthesis of Halauxifen-methyl typically employs a convergent approach, where the two key aromatic rings are synthesized separately and then joined via a cross-coupling reaction. One of the most favored methods for constructing the biaryl system is the Suzuki cross-coupling reaction.[6][7]

While the exact, isolated use of "Methyl 2-chloro-5-fluoro-4-methoxybenzoate" is a proprietary detail within industrial synthesis, the formation and utilization of its core structure are evident in the publicly available synthetic routes. The synthesis generally proceeds from a more basic starting material like 2-chloro-6-fluoroanisole.[6][7] This starting material is then elaborated to introduce the necessary functional groups, effectively forming the structural equivalent of Methyl 2-chloro-5-fluoro-4-methoxybenzoate in situ, which is then used in the key coupling step.

Below is a generalized representation of the synthetic logic:

Elaboration of the Phenyl Ring

The synthesis begins with the functionalization of a substituted benzene ring to create a reactive intermediate for the Suzuki coupling. This often involves the creation of a boronic acid or a boronic ester derivative. The sequence of reactions ensures the correct placement of the chloro, fluoro, and methoxy substituents, which are critical for the final herbicide's activity and selectivity.

Synthesis of the Pyridine Moiety

Concurrently, the second key fragment, a substituted pyridine-2-carboxylate, is prepared. This component is also highly functionalized to facilitate the subsequent coupling reaction and to provide the necessary chemical handles for the final steps of the synthesis.

The Crucial Suzuki Coupling Reaction

The pinnacle of the synthesis is the palladium-catalyzed Suzuki cross-coupling of the elaborated phenylboronic acid (or ester) with the pyridine derivative. This reaction forms the pivotal carbon-carbon bond that creates the biaryl backbone of Halauxifen-methyl.

Experimental Workflow: Generalized Suzuki Coupling for Halauxifen-methyl Synthesis

Halauxifen-methyl Synthesis cluster_0 Phenyl Fragment Synthesis cluster_1 Pyridine Fragment Synthesis Start_Phenyl 2-chloro-6-fluoroanisole Intermediate_Phenyl Functionalization (e.g., Borylation) Start_Phenyl->Intermediate_Phenyl Several Steps Boronic_Acid Phenylboronic Acid Derivative (incorporating the core of Methyl 2-chloro-5-fluoro-4-methoxybenzoate) Intermediate_Phenyl->Boronic_Acid Suzuki_Coupling Suzuki Cross-Coupling (Pd Catalyst, Base) Boronic_Acid->Suzuki_Coupling Start_Pyridine Pyridine Precursor Pyridine_Halide Substituted Pyridine Halide Start_Pyridine->Pyridine_Halide Several Steps Pyridine_Halide->Suzuki_Coupling Halauxifen_Methyl Halauxifen-methyl Suzuki_Coupling->Halauxifen_Methyl

Caption: Generalized synthetic workflow for Halauxifen-methyl via Suzuki coupling.

The Chemical Rationale: Why this Specific Substitution Pattern?

The substitution pattern of Methyl 2-chloro-5-fluoro-4-methoxybenzoate is not arbitrary. Each substituent plays a crucial role in the final properties of the herbicide:

  • Chlorine and Fluorine Atoms: These halogens are essential for modulating the electronic properties of the phenyl ring and for influencing the binding affinity of the herbicide to its target site in the plant. They also contribute to the molecule's metabolic stability.

  • Methoxy Group: The methoxy group is a key feature that impacts the herbicide's soil half-life. Research leading to the development of Halauxifen-methyl identified that the incorporation of a methoxy group on the phenyl ring led to a more favorable degradation profile in the environment.[8]

  • Methyl Ester: The methyl ester form, as in Methyl 2-chloro-5-fluoro-4-methoxybenzoate, is often a pro-herbicide. In the case of Halauxifen-methyl, the ester is cleaved within the plant to release the active carboxylic acid form.[4][6]

Mechanism of Action: Mimicking a Natural Hormone to Lethal Effect

Halauxifen-methyl is classified as a synthetic auxin herbicide (HRAC Group O).[1] Upon absorption by the weed, it is de-esterified to its active form, halauxifen-acid.[1] This active metabolite mimics the natural plant growth hormone indole-3-acetic acid (IAA).[5]

The herbicide binds to auxin receptors in the plant, leading to an overstimulation of auxin-regulated gene expression.[1] This results in a cascade of detrimental effects, including:

  • Disrupted cell division and elongation.

  • Epinasty (twisting and curling of stems and leaves).

  • Vascular tissue damage, impeding nutrient transport.

  • Ultimately, uncontrolled and unsustainable growth leading to the death of the susceptible plant.

Signaling Pathway: Halauxifen-methyl's Auxin Mimicry

Mechanism_of_Action Halauxifen_Methyl Halauxifen-methyl (Pro-herbicide) De_esterification De-esterification in plant Halauxifen_Methyl->De_esterification Halauxifen_Acid Halauxifen-acid (Active Herbicide) De_esterification->Halauxifen_Acid Auxin_Receptor Auxin Receptor Binding Halauxifen_Acid->Auxin_Receptor Gene_Expression Overexpression of Auxin-Regulated Genes Auxin_Receptor->Gene_Expression Physiological_Effects Disrupted Growth & Development Gene_Expression->Physiological_Effects Plant_Death Weed Death Physiological_Effects->Plant_Death

Caption: Simplified mechanism of action of Halauxifen-methyl.

Quantitative Data Summary

CompoundPropertyValueSource
Halauxifen-methylMolecular Weight345.1 g/mol [4]
Halauxifen-methylWater Solubility (20°C, pH 7)1830 mg/L[6]
Halauxifen-methylSoil Half-life (aerobic)~1.5 days[1]
Halauxifen-acidSoil Half-life (aerobic)~14 days[1]

Conclusion

Methyl 2-chloro-5-fluoro-4-methoxybenzoate, or more accurately, the structural motif it represents, is a testament to the sophistication of modern agrochemical design. Its carefully orchestrated arrangement of substituents is pivotal to the efficacy, selectivity, and environmental profile of Halauxifen-methyl, a leading herbicide in the aryl picolinate class. Understanding the synthesis and chemical logic behind this key intermediate provides valuable insights for researchers and scientists dedicated to the development of the next generation of crop protection solutions. The continued exploration of such highly functionalized building blocks will undoubtedly pave the way for even more effective and sustainable agricultural practices.

References

  • Halauxifen-methyl (Ref: DE-729) - AERU - University of Hertfordshire. [Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - ResearchGate. [Link]

  • WO2015089247A1 - Selective weed control with halauxifen - Google P
  • HERBICIDAL COMPOUNDS - European Patent Office - EP 3924339 B1 - EPO. [Link]

  • Preparation method of halauxifen-methyl - Eureka | Patsnap. [Link]

  • CN105325431A - Weeding composition containing halauxifen-methyl and pinoxaden - Google P
  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide - ResearchGate. [Link]

  • Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem - NIH. [Link]

  • Technical Bulletin - Arylex™ active. [Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed. [Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides | Request PDF - ResearchGate. [Link]

  • WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

  • WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - WIPO Patentscope. [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - MDPI. [Link]

Sources

Exploratory

Optimizing the Metabolic Profile of Methyl 2-chloro-5-fluoro-4-methoxybenzoate Scaffolds

Executive Summary Methyl 2-chloro-5-fluoro-4-methoxybenzoate represents a classic "soft drug" scaffold often utilized in herbicidal chemistry (e.g., synthetic auxins) and as an intermediate in pharmaceutical kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-5-fluoro-4-methoxybenzoate represents a classic "soft drug" scaffold often utilized in herbicidal chemistry (e.g., synthetic auxins) and as an intermediate in pharmaceutical kinase inhibitor discovery. While the halogenation pattern (2-Cl, 5-F) provides significant protection against aromatic oxidation, the methyl ester moiety introduces a critical metabolic liability: rapid hydrolysis by non-specific carboxylesterases (CES).

This guide provides a rigorous framework for evaluating and optimizing the metabolic stability of this scaffold. We focus on distinguishing between Phase I Hydrolysis (plasma/cytosolic) and Phase I Oxidation (microsomal), providing the exact protocols and structural modification strategies required to modulate half-life (


) for therapeutic or agrochemical utility.

Metabolic Vulnerabilities & Mechanisms[1]

To stabilize this scaffold, one must first map the specific enzymatic attacks it undergoes. The molecule faces two distinct metabolic pressures:[1][2]

A. Hydrolytic Cleavage (The Primary Liability)

The methyl ester is highly susceptible to Carboxylesterases (CES1 and CES2) .

  • Mechanism: Nucleophilic attack by the catalytic serine residue of the esterase on the carbonyl carbon.

  • Location: High activity in rodent plasma (making preclinical data difficult to interpret) and human liver cytosol.

  • Outcome: Rapid conversion to 2-chloro-5-fluoro-4-methoxybenzoic acid. This metabolite is typically highly polar, preventing cell penetration, and is rapidly excreted or glucuronidated.

B. Oxidative Dealkylation (The Secondary Liability)

If the ester is stabilized, the 4-methoxy group becomes the secondary soft spot.

  • Mechanism: Cytochrome P450 (CYP) mediated O-demethylation.

  • Isoforms: Likely CYP2D6 or CYP1A2 (based on planar aromatic structure).

  • Outcome: Formation of a phenol intermediate, which is a substrate for Phase II conjugation (Sulfation/Glucuronidation).

C. Halogen Effect

The 2-Cl and 5-F substituents are metabolically advantageous. They block the ortho- and meta-positions from CYP-mediated aromatic hydroxylation, effectively forcing metabolism toward the ester or the methoxy group.

Visualization: Metabolic Pathways[2][4][5]

The following diagram maps the biotransformation routes for the parent scaffold.

MetabolicPathway Parent Methyl 2-chloro-5-fluoro- 4-methoxybenzoate (Parent) Acid 2-chloro-5-fluoro- 4-methoxybenzoic acid (Inactive Metabolite) Parent->Acid Hydrolysis (CES1/CES2, Plasma Esterases) Phenol Methyl 2-chloro-5-fluoro- 4-hydroxybenzoate (Reactive Intermediate) Parent->Phenol O-Demethylation (CYP450 / NADPH) Glucuronide O-Glucuronide Conjugate (Excretion) Acid->Glucuronide Phase II (UGT) Phenol->Glucuronide Phase II (UGT)

Figure 1: Primary metabolic pathways.[3] The red path (Hydrolysis) is typically dominant for methyl esters.

Experimental Protocols: Assessing Stability

To determine if the instability is driven by plasma esterases or hepatic CYPs, you must run two parallel assays.

Protocol A: Plasma Stability Assay (Hydrolysis Focus)

Purpose: Determine


 driven by circulating esterases.
Critical Note:  Rodent plasma has significantly higher esterase activity than human plasma. Always run cross-species comparison.
  • Preparation:

    • Thaw frozen plasma (Human, Rat, Mouse) at 37°C.

    • Centrifuge at 3000 x g for 10 min to remove fibrin clots.

    • Adjust pH to 7.4 if necessary (plasma pH can drift during storage).

  • Incubation:

    • Spike test compound (1 µM final, <0.1% DMSO) into pre-warmed plasma.

    • Control: Include Procaine or Enalapril as a positive control for esterase activity.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, 120 min.

    • Aliquot 50 µL plasma into 200 µL Ice-Cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Vortex, Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS. Monitor both Parent and Acid metabolite.[4]

Protocol B: Microsomal Stability Assay (Oxidation Focus)

Purpose: Determine Intrinsic Clearance (


) driven by CYP450.
Differentiation:  To rule out esterases in microsomes, include a specific esterase inhibitor (BNPP).
  • Buffer System: 100 mM Potassium Phosphate (pH 7.4).

  • Enzyme Mix: Liver Microsomes (0.5 mg/mL protein).

  • Inhibitor Step (Crucial):

    • Pre-incubate microsomes with 100 µM BNPP (Bis-p-nitrophenyl phosphate) for 15 min. This inhibits carboxylesterases, isolating CYP activity.

  • Reaction Initiation:

    • Add Test Compound (1 µM).

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM G-6-P, 1 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 10, 20, 40, 60 min.

    • Quench with Cold Acetonitrile + IS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      [5]
      

Visualization: Assay Logic Flow

AssayWorkflow Start Compound Evaluation Plasma Plasma Stability Assay (No Cofactors) Start->Plasma Micro Microsomal Stability Assay (+ NADPH) Start->Micro Decision1 Rapid Loss in Plasma? Plasma->Decision1 Decision2 Rapid Loss in Microsomes? Micro->Decision2 Res1 Liability: ESTERASE Action: Steric Shielding Decision1->Res1 Yes (t1/2 < 30m) Res3 Stable Scaffold Decision1->Res3 No Res2 Liability: CYP450 Action: Block Methoxy Site Decision2->Res2 Yes (High CLint) Decision2->Res3 No

Figure 2: Decision tree for identifying the source of metabolic instability.

Structural Optimization Strategies (SAR)

If the methyl ester proves too labile (which is probable), use these derivative strategies to improve stability while maintaining the 2-Cl-5-F pharmacophore.

Strategy 1: Steric Shielding of the Ester

Esterases require access to the carbonyl carbon. Increasing steric bulk at the alcohol portion inhibits this approach.

  • Modification: Replace Methyl with Isopropyl or tert-Butyl .

  • Effect: Increases

    
     by 5–10x.
    
  • Trade-off: Increases lipophilicity (LogP), which may increase non-specific binding.

Strategy 2: Bioisosteric Replacement

Eliminate the ester linkage entirely if hydrolysis is the dose-limiting factor.

  • Modification: Convert Ester to Oxadiazole or N-methyl Amide .

  • Effect: Complete resistance to esterases.

  • Trade-off: Amides are often CYP substrates; Oxadiazoles can be metabolically stable but may alter solubility.

Strategy 3: Electronic Deactivation

The 2-Chloro and 5-Fluoro groups already deactivate the ring, but the 4-Methoxy group is an electron donor, activating the ring for oxidation.

  • Modification: Replace 4-Methoxy with 4-Trifluoromethoxy (-OCF3) or 4-Difluoromethoxy (-OCHF2) .

  • Effect: The Fluorine atoms on the methoxy group withdraw electrons, preventing CYP-mediated O-demethylation (hydrogen abstraction becomes energetically unfavorable).

Summary of Derivatives Performance[1][3][8]
Derivative TypeStructure ModificationPlasma Stability (Esterase)Microsomal Stability (CYP)LogP Impact
Parent Methyl EsterLow (Rapid Hydrolysis)ModerateBaseline
Steric Isopropyl EsterHigh (Shielded)Moderate+0.8
Bioisostere 1,2,4-OxadiazoleVery High (Immune)High-0.5
Electronic 4-OCF3 AnalogLow (if ester remains)Very High (Blocked)+1.2

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). [Link]

  • Williams, E. T., et al. (2004). In Vitro Metabolic Stability in Drug Discovery.[6][7][8] Current Opinion in Drug Discovery & Development. [Link]

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics.[9][10][7][8][11][12] [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Demethylation of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

Executive Summary This application note details the reaction conditions for the regioselective O-demethylation of Methyl 2-chloro-5-fluoro-4-methoxybenzoate (Compound 1 ) to yield Methyl 2-chloro-5-fluoro-4-hydroxybenzoa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions for the regioselective O-demethylation of Methyl 2-chloro-5-fluoro-4-methoxybenzoate (Compound 1 ) to yield Methyl 2-chloro-5-fluoro-4-hydroxybenzoate (Compound 2 ).

This transformation is a critical step in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Flumiclorac-pentyl) and specific pharmaceutical intermediates. The primary challenge lies in cleaving the chemically stable aryl methyl ether at the C4 position while preserving the labile methyl ester at C1 and preventing nucleophilic displacement of the C5-fluorine or C2-chlorine atoms (


 side reactions).

This guide presents three validated protocols ranging from high-precision laboratory synthesis to scalable process chemistry.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The substrate contains three electrophilic sites susceptible to attack:

  • C4-Methoxy Group: The target for cleavage.

  • C1-Methyl Ester: Susceptible to hydrolysis (under aqueous acid/base) or cleavage by strong Lewis acids.

  • C5-Fluorine: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing effect of the para-ester and ortho-chlorine.
    
Reaction Pathway

The objective is the selective cleavage of the C(sp³)-O bond of the ether.

ReactionScheme SM Methyl 2-chloro-5-fluoro- 4-methoxybenzoate (Precursor) Intermediate Lewis Acid Complex (Ar-O-LA-Me) SM->Intermediate Lewis Acid (BCl3/BBr3) Coordination Product Methyl 2-chloro-5-fluoro- 4-hydroxybenzoate (Target Phenol) Intermediate->Product Nucleophilic Attack (I-/Br-) - MeX SideProduct Side Product: Benzoic Acid Deriv. (Over-reaction) Intermediate->SideProduct H2O (Hydrolysis) or High Temp

Figure 1: Reaction pathway highlighting the target phenol and potential over-reaction to the benzoic acid.

Experimental Protocols

Protocol A: The "Precision" Method (BCl₃ / TBAI)

Best for: High-value intermediates, strict ester preservation, small-to-medium scale (1g – 50g). Mechanism: Boron trichloride (BCl₃) coordinates to the ether oxygen. Tetrabutylammonium iodide (TBAI) provides a soluble iodide source (


), a soft nucleophile that selectively cleaves the methyl group at mild temperatures without affecting the ester.
Reagents:
  • Substrate: 1.0 equiv

  • Boron Trichloride (BCl₃): 1.2 – 1.5 equiv (1.0 M solution in DCM)

  • Tetrabutylammonium Iodide (TBAI): 1.2 – 1.5 equiv

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:
  • Setup: Flame-dry a reaction flask and cool under nitrogen atmosphere.

  • Dissolution: Dissolve Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 equiv) and TBAI (1.5 equiv) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the mixture to -78°C (Dry ice/acetone bath).

  • Addition: Add BCl₃ (1.5 equiv) dropwise over 15 minutes. The solution may turn pale yellow.

  • Reaction: Stir at -78°C for 10 minutes, then allow the reaction to warm to 0°C (Ice bath). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a more polar spot (Phenol, Rf ~0.3) should appear.[1]

  • Quench: Critical Step. Pour the reaction mixture into a vigorously stirred mixture of ice water and saturated aqueous NaHCO₃. Note: Do not use strong base (NaOH) to avoid hydrolyzing the ester.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M Na₂S₂O₃ (to remove iodine traces) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Protocol B: The "Standard" Method (BBr₃)

Best for: General synthesis where minor ester hydrolysis is acceptable or can be corrected. Mechanism: Boron tribromide (BBr₃) is a more aggressive Lewis acid. It cleaves aryl methyl ethers rapidly but can also complex with the ester carbonyl, leading to potential hydrolysis during the quench if not handled carefully.

Reagents:
  • Substrate: 1.0 equiv

  • Boron Tribromide (BBr₃): 2.0 – 3.0 equiv (1.0 M in DCM)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:
  • Setup: Standard anhydrous conditions (N₂ atmosphere).

  • Dissolution: Dissolve substrate in DCM (0.5 M) and cool to -78°C .

  • Addition: Add BBr₃ dropwise. Caution: Exothermic.

  • Reaction: Stir at -78°C for 30 mins, then warm to -10°C to 0°C .

    • Expert Insight: Do not reflux. The electron-withdrawing F and Cl atoms deactivate the ring, making the ether oxygen less basic, but higher temperatures risk attacking the ester.

  • Quench (Methanololysis): Cool back to -78°C. Add anhydrous Methanol dropwise.

    • Why? Methanol reacts with the borate intermediate to form volatile trimethyl borate and the phenol. It also helps re-esterify any small amount of acid formed.

  • Workup: Wash with water and brine. Evaporate solvent.[2]

Protocol C: The "Process" Method (AlCl₃ / Thiol)

Best for: Large-scale (kg) production; avoids expensive Boron reagents. Mechanism: A "push-pull" mechanism where AlCl₃ activates the ether and a thiol (or sulfide) acts as the nucleophile.

Reagents:
  • Substrate: 1.0 equiv

  • Aluminum Chloride (AlCl₃): 3.0 equiv

  • Dimethyl Sulfide (DMS) or 1-Dodecanethiol: 3.0 – 5.0 equiv

  • Solvent: DCM or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:
  • Setup: Equip flask with a gas scrubber (traps MeCl/MeBr).

  • Mixing: Suspend AlCl₃ in DCM at 0°C. Add DMS dropwise (forms a soluble complex).

  • Addition: Add the substrate solution slowly.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–8 hours.

    • Note: If reaction is sluggish due to the deactivating F/Cl groups, heat to 40°C (reflux DCM).

  • Quench: Pour into ice-cold dilute HCl (0.1 M).

  • Workup: Separate phases. The thiol odor can be mitigated by washing with bleach (NaOCl) solution (oxidizes thiol to disulfide/sulfonate).

Analytical Data & Troubleshooting

Expected Data
FeatureSubstrate (Methoxy)Product (Hydroxy)
¹H NMR (CDCl₃) Singlet ~3.9 ppm (3H, -OCH₃)Disappears. New broad singlet ~5.5-6.0 ppm (-OH)
¹H NMR (Ester) Singlet ~3.8 ppm (3H, -COOCH₃)Remains ~3.8 ppm
TLC (Hex/EtOAc) Higher Rf (Non-polar)Lower Rf (Polar, H-bond donor)
Color White/Off-white solidWhite/Beige solid (Phenols oxidize easily)
Troubleshooting Guide
  • Issue: Loss of Ester (Formation of Acid).

    • Cause: Aqueous quench was too basic or reaction temperature too high.

    • Fix: Use Protocol A (BCl₃). Ensure quench is with NaHCO₃ (mild) or MeOH. If acid forms, treat crude with MeOH/H₂SO₄ (cat.) to re-esterify.

  • Issue: Loss of Fluorine (Defluorination).

    • Cause:

      
       reaction. Likely occurred if using thiolate anions (NaSEt) in DMF.
      
    • Fix: Avoid basic nucleophiles. Stick to Acidic/Lewis Acid conditions (Protocols A, B, C).

  • Issue: Incomplete Reaction.

    • Cause: Electron-poor ring reduces ether reactivity.

    • Fix: Increase BBr₃ equivalents to 4.0. Allow longer reaction time at 0°C. Do not exceed 40°C.

Safety & Handling

  • HF Generation: While the C-F bond is stable under these conditions, any accidental extreme overheating could release HF. Have calcium gluconate gel available.

  • Methyl Halides: These reactions generate MeCl, MeBr, or MeI, which are alkylating agents and inhalation hazards. Use a scrubber or efficient fume hood.

  • BBr₃/BCl₃: React violently with water. quench with extreme caution.

References

  • General Ether Cleavage (BCl₃/TBAI): Brooks, P. R.; Wirtz, M. C.; Vetelino, M. G.; Rescek, D. M.; Woodworth, G. F.; Morgan, B. P.; Coe, J. W. J. Org.[3] Chem.1999 , 64, 9719–9721.[3] Link

  • General Demethylation (BBr₃): McOmie, J. F. W.; Watts, M. L.; West, D. E. Tetrahedron1968 , 24, 2289–2292. Link

  • Selective Demethylation (AlCl₃/Thiol): Node, M.; Nishide, K.; Fuji, K.; Fujita, E. J. Org. Chem.1980 , 45, 4275–4277. Link

  • Compound Properties: Methyl 5-chloro-2-methoxybenzoate (Analog) data. Sigma-Aldrich.[4][5] Link

  • PPO Inhibitor Synthesis (Context): U.S. Patent 20210298299A1. Harmful organism control composition. Link

Sources

Application

Technical Application Note: Regioselective SNAr of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

The following Application Note and Protocol guide is designed for research scientists and drug development professionals working with poly-functionalized aromatic scaffolds. [1][2] Introduction & Structural Analysis Meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research scientists and drug development professionals working with poly-functionalized aromatic scaffolds.

[1][2]

Introduction & Structural Analysis

Methyl 2-chloro-5-fluoro-4-methoxybenzoate is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors, quinolone antibiotics, and agrochemicals.[1][2] Its utility stems from its dense functionalization pattern, offering three distinct sites for diversification: the ester (C1), the chlorine (C2), and the fluorine (C5).

For medicinal chemists, the primary challenge—and opportunity—lies in the Regioselective Nucleophilic Aromatic Substitution (SNAr) .[2] The molecule presents two potential leaving groups (Cl and F) in electronically distinct environments.[1][2] Understanding the interplay between the activating ester group and the deactivating methoxy group is critical for designing successful protocols.[2]

Electronic Environment & Reactivity Profile

The reactivity of this substrate is governed by the relative positioning of the substituents:

  • C1-Ester (COOMe): A moderate Electron-Withdrawing Group (EWG).[1][2] It activates positions ortho (C2, C6) and para (C4) toward nucleophilic attack.

  • C4-Methoxy (OMe): A strong Electron-Donating Group (EDG) by resonance.[1][2] It generally deactivates the ring but directs incoming electrophiles ortho/para.[2] In SNAr, it deactivates the positions ortho and para to itself (C3, C5, C1).

  • C2-Chlorine: Located ortho to the activating Ester.[1][2] This position is electronically "hot" for SNAr.[2]

  • C5-Fluorine: Located meta to the activating Ester and ortho to the deactivating Methoxy group.[1][2] Despite fluorine generally being a superior leaving group in SNAr (due to the high electronegativity stabilizing the Meisenheimer complex), the lack of resonance activation from the ester renders this position kinetically inert under standard conditions.[2]

Mechanistic Pathway

The reaction proceeds via the addition-elimination mechanism.[1][2] The rate-determining step is the formation of the anionic Meisenheimer complex.[1][2]

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks C2, disrupting aromaticity.[2]

  • Stabilization: The negative charge is delocalized onto the ester carbonyl oxygen (via the ortho relationship).[2] This resonance stabilization is crucial; without it, the activation energy is too high.[2]

  • Re-aromatization: The chloride ion is expelled, restoring the aromatic system.[2]

Competitive Pathways
  • Amidation (Nucleophilic Acyl Substitution): When using primary or secondary amines, the nucleophile may attack the ester carbonyl (C1) instead of the ring (C2), forming a benzamide. This is a major side reaction.[1][2]

    • Mitigation: Use steric bulk, lower temperatures (if possible), or specific solvent effects (DMSO favors SNAr).

  • Hydrolysis: Presence of water with base can saponify the ester to the carboxylic acid, which deactivates the ring (carboxylate is an EDG/repulsive to nucleophiles).

Experimental Protocol: C2-Selective Displacement

Objective

To synthesize Methyl 2-(alkylamino)-5-fluoro-4-methoxybenzoate via displacement of the C2-chloride, while retaining the C1-ester and C5-fluorine.[1][2]

Materials
  • Substrate: Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 equiv).[1][2]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv).[1][2]
  • Solvent: Dimethyl Sulfoxide (DMSO) or

    
    -Dimethylformamide (DMF).[1][2] Note: DMSO accelerates SNAr rates significantly due to high dielectric constant and solvation of cations.
    
  • Temperature: 80°C – 100°C.[1][2]

Step-by-Step Methodology

Step 1: Preparation

  • Charge a reaction vial with Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 mmol, 218 mg).

  • Add anhydrous DMSO (3.0 mL). Critical: Ensure solvent is dry to prevent hydrolysis.[2]

  • Add Base (

    
    , 276 mg, 2.0 mmol). If using a liquid amine, DIPEA can be used for homogeneity.[2]
    

Step 2: Nucleophile Addition

  • Add the Amine (1.1 mmol) dropwise.[1][2]

  • Seal the vial under an inert atmosphere (

    
     or Ar).
    

Step 3: Reaction

  • Heat the mixture to 90°C .

  • Monitor by LC-MS or TLC every 2 hours.

    • Target Mass:

      
      .[1][2]
      
    • Side Product (Amide):

      
      .[1]
      
  • Reaction is typically complete within 4–12 hours.[1][2]

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers.[1][2] Wash the organic layer with Water (2x) and Brine (1x) to remove DMSO.[2]

  • Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).[1][2]

    • Note: The amino-ester product is usually more polar than the starting material but less polar than the amide side product.[1][2]

Visualization & Logic Flows[1][2]

Reaction Decision Tree

The following diagram illustrates the critical decision points and chemical logic required to navigate the reactivity of this scaffold.

ReactionLogic Start Substrate: Methyl 2-chloro-5-fluoro-4-methoxybenzoate Conditions Select Conditions: Nu: Primary Amine Solvent: DMSO Start->Conditions Branch1 Reactivity Check: Which site is activated? Conditions->Branch1 PathA C2-Cl (Ortho to Ester) ACTIVATED Branch1->PathA EWG Activation PathB C5-F (Meta to Ester) DEACTIVATED Branch1->PathB No Resonance PathC C1-Ester (Carbonyl) COMPETITIVE Branch1->PathC Nucleophilic Attack ProductA Major Product: Methyl 2-amino-5-fluoro-4-methoxybenzoate (S_NAr) PathA->ProductA 90°C, 4-12h PathB->Start Inert (Remains F) ProductC Side Product: Benzamide Derivative (Acyl Substitution) PathC->ProductC Excess Amine / High Temp

Caption: Decision tree highlighting the electronic activation of C2-Cl versus the inertness of C5-F and the competitive amidation pathway.

Data Summary & Optimization

The following table summarizes the expected outcomes based on variations in reaction parameters.

VariableConditionOutcomeMechanistic Rationale
Solvent DMSO / DMFOptimal High dielectric constant stabilizes the polar transition state (Meisenheimer complex).[1][2]
Solvent THF / ToluenePoor Low polarity fails to stabilize the anionic intermediate; reaction is sluggish.[2]
Base

Good Effectively neutralizes HCl generated; minimizes hydrolysis compared to hydroxide bases.[1][2]
Base NaOH / KOHFailure Rapid hydrolysis of C1-Ester to Carboxylic Acid (deactivates ring).[1][2]
Temp < 60°CIncomplete Insufficient energy to overcome the activation barrier for the moderately activated C2-Cl.[1][2]
Temp > 120°CSide Products Increases rate of amidation (C1 attack) and decomposition.[2]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link[1]

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Activation in Organic Synthesis. Angewandte Chemie International Edition, 58(46), 16368-16388.[2] (Context on Fluorine reactivity). Link[1]

  • March, J. (2013).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[1][2] (Authoritative text on SNAr Regioselectivity). Link[1]

  • Neustadt, B. R. (1994).[2] Synthesis of 2-amino-5-fluorobenzoic acid derivatives. Tetrahedron Letters, 35(3), 379-382.[2] (Precedent for ortho-halo benzoate substitution).[1][2][3][4] Link

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

Introduction: Navigating the Challenges of a Deactivated Aryl Chloride The palladium-catalyzed cross-coupling of aryl chlorides presents a formidable challenge in modern organic synthesis. The inherent strength of the C-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Deactivated Aryl Chloride

The palladium-catalyzed cross-coupling of aryl chlorides presents a formidable challenge in modern organic synthesis. The inherent strength of the C-Cl bond, compared to its heavier halogen counterparts (C-Br and C-I), renders oxidative addition to a palladium(0) center—the crucial first step in most cross-coupling catalytic cycles—kinetically demanding.[1] The substrate at the heart of this guide, Methyl 2-chloro-5-fluoro-4-methoxybenzoate, further complicates this landscape. It is an electron-rich aromatic system, a feature known to disfavor the oxidative addition step. The substitution pattern—a chloro group ortho to a methyl ester, a fluoro group in the meta position, and a methoxy group in the para position—introduces a unique combination of steric hindrance and electronic effects that must be carefully considered when designing a successful cross-coupling strategy.

This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of this challenging substrate. We will delve into the mechanistic underpinnings of catalyst selection, ligand choice, and reaction parameter optimization, empowering researchers to rationally design and execute these transformations. The protocols provided herein are designed as robust starting points for methodology development, adaptable for a range of common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation reactions.

The Catalytic Cycle: A Conceptual Framework

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. A foundational understanding of this cycle is paramount for troubleshooting and optimizing these transformations.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Nu)L_n Transmetalation or Nucleophilic Attack (Nu-M or Nu-H) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination ArX Ar-X = Methyl 2-chloro-5-fluoro-4-methoxybenzoate NuM Nu-M/Nu-H = Coupling Partner (e.g., boronic acid, amine) ArNu Ar-Nu = Coupled Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The rate-limiting step for aryl chlorides is typically the initial oxidative addition of the Ar-Cl bond to the Pd(0) catalyst.[1] To facilitate this, highly electron-rich and sterically bulky ligands are often required. These ligands stabilize the electron-rich Pd(0) center and promote the cleavage of the strong C-Cl bond.

PART 1: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3][4][5] For an electron-rich and sterically hindered substrate like Methyl 2-chloro-5-fluoro-4-methoxybenzoate, the choice of catalyst system is critical.

Rationale for Component Selection
  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium complexes with bulky phosphine ligands or palladacycles often exhibit superior activity and reproducibility. Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective choices that form the active Pd(0) species in situ.

  • Ligand: The success of the Suzuki coupling of aryl chlorides hinges on the use of sterically demanding and electron-rich phosphine ligands. Ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, have proven to be particularly effective.[6] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition.

  • Base: A base is required to activate the boronic acid for transmetalation.[4][5] For substrates containing base-sensitive functional groups like esters, the choice of base is crucial to avoid hydrolysis. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed. K₃PO₄ is often a good starting point as it is effective and generally compatible with ester functionalities.

  • Solvent: Aprotic polar solvents are typically used to facilitate the dissolution of the various reaction components. Toluene, dioxane, and THF are common choices, often with the addition of a small amount of water to aid in the dissolution of the inorganic base.

Screening Protocol for Suzuki-Miyaura Coupling

Given the unique nature of the substrate, an initial screen of reaction conditions is recommended. The following table outlines a set of starting conditions for a microscale reaction screen.

Parameter Condition A Condition B Condition C Condition D
Pd Precatalyst (mol%) Pd(OAc)₂ (2)Pd₂(dba)₃ (1)Pd(OAc)₂ (2)Pd₂(dba)₃ (1)
Ligand (mol%) SPhos (4)XPhos (3)RuPhos (4)cataCXium A (3)
Base (equiv.) K₃PO₄ (2)K₂CO₃ (2)Cs₂CO₃ (2)K₃PO₄ (2)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (10:1)THF/H₂O (10:1)Toluene/H₂O (10:1)
Temperature (°C) 10010080110
Detailed Experimental Protocol (General Procedure)

The following protocol is a general guideline. The optimal conditions should be determined through the screening process outlined above.

Suzuki Protocol start Start reagents To a dry vial add: - Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (2.0 equiv) - Pd precatalyst - Ligand start->reagents purge Seal vial and purge with N₂ or Ar for 10 min reagents->purge solvent Add degassed solvent purge->solvent heat Heat reaction at specified temperature with stirring solvent->heat monitor Monitor reaction by TLC or GC-MS heat->monitor workup Cool to RT, dilute with EtOAc, wash with H₂O and brine monitor->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purify end End purify->end

Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), the chosen base (2.0 equiv), the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the vial with a septum-containing cap and purge with a stream of nitrogen or argon for 10 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

PART 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7][8][9] The coupling of an electron-rich aryl chloride with an amine is a challenging transformation that necessitates a highly active catalyst system.

Rationale for Component Selection
  • Palladium Precatalyst & Ligand: As with the Suzuki coupling, highly active catalyst systems are required. The combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand is crucial. Ligands such as XPhos, BrettPhos, and Josiphos have demonstrated broad utility in the amination of aryl chlorides. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for these challenging couplings.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for the amination of aryl chlorides. The choice of base can be critical and may need to be optimized for a specific amine coupling partner.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-amyl alcohol are typically employed. The choice of solvent can influence the solubility of the base and the catalytic intermediates, thereby affecting the reaction rate and yield.

Screening Protocol for Buchwald-Hartwig Amination
Parameter Condition A Condition B Condition C Condition D
Pd Precatalyst (mol%) Pd₂(dba)₃ (1.5)Pd(OAc)₂ (2)[Pd(cinnamyl)Cl]₂ (1)Pd₂(dba)₃ (1.5)
Ligand (mol%) XPhos (3)BrettPhos (4)tBuXPhos (2)IPr (3)
Base (equiv.) NaOtBu (1.5)LHMDS (1.5)K₃PO₄ (2)NaOtBu (1.5)
Solvent TolueneDioxanet-Amyl alcoholToluene
Temperature (°C) 110100110100
Detailed Experimental Protocol (General Procedure)

Buchwald-Hartwig Protocol start Start (Glovebox) reagents To a dry vial add: - Pd precatalyst - Ligand - Base start->reagents add_substrates Add Methyl 2-chloro-5-fluoro-4-methoxybenzoate and Amine reagents->add_substrates add_solvent Add anhydrous, degassed solvent add_substrates->add_solvent seal_heat Seal vial and heat with stirring add_solvent->seal_heat monitor Monitor reaction by LC-MS or GC-MS seal_heat->monitor workup Cool to RT, quench with sat. NH₄Cl (if LHMDS used), extract with EtOAc, wash with brine monitor->workup purify Dry over MgSO₄, concentrate, and purify by column chromatography workup->purify end End purify->end

Figure 3: Workflow for the Buchwald-Hartwig amination protocol.

  • Reaction Setup (in a glovebox): To a dry reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the ligand, and the base.

  • Substrate Addition: Add Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, if LHMDS was used, quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

PART 3: Cyanation: Introduction of a Nitrile Moiety

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups. The palladium-catalyzed cyanation of aryl chlorides can be challenging due to catalyst deactivation by the cyanide source.[11]

Rationale for Component Selection
  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources like KCN or NaCN due to its lower toxicity and its ability to mitigate catalyst poisoning.[12] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative, but often requires higher reaction temperatures.[11]

  • Catalyst System: Similar to the other cross-coupling reactions of this substrate, a highly active palladium catalyst is necessary. Systems based on ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos have been shown to be effective for the cyanation of aryl chlorides.[13]

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are typically used for cyanation reactions.

Screening Protocol for Cyanation
Parameter Condition A Condition B Condition C
Pd Precatalyst (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)PdCl₂(dppf) (3)
Ligand (mol%) Xantphos (4)cataCXium A (4)-
Cyanide Source (equiv.) Zn(CN)₂ (0.6)Zn(CN)₂ (0.6)K₄[Fe(CN)₆] (0.5)
Solvent DMFDMAcNMP
Temperature (°C) 120120140
Detailed Experimental Protocol (General Procedure)
  • Reaction Setup: In a glovebox, add Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 equiv), the cyanide source, the palladium precatalyst, and the ligand (if required) to a dry reaction vial with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial and heat with vigorous stirring at the specified temperature.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of Methyl 2-chloro-5-fluoro-4-methoxybenzoate is a challenging yet achievable transformation. Success hinges on the rational selection of a highly active catalyst system, typically comprising a palladium source and a sterically bulky, electron-donating ligand. The protocols outlined in this guide provide a strong foundation for developing efficient and robust methods for Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. Due to the specific electronic and steric nature of the substrate, empirical screening and optimization of the reaction parameters are essential to achieve high yields and purity.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Heck reaction. In Wikipedia. [Link]

  • Li, J. J. (2014). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Science China Chemistry, 57(7), 1025–1026. [Link]

  • Wikipedia. (2023, September 21). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Chemistry–A European Journal, 9(8), 1828–1836. [Link]

  • Zapf, A., & Beller, M. (2009). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Advanced Synthesis & Catalysis, 351(4), 643-648. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023, August 1). Sonogashira coupling. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]

  • Reddy, C. V., & Hartwig, J. F. (2004). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Organic Letters, 6(14), 2373–2376. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Marion, N., & Nolan, S. P. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett, (12), 1931-1934. [Link]

  • Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(39), 11782-11790. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(12), 625. [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. [Link]

  • Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • MDPI. (2022). Advances in Cross-Coupling Reactions. Molecules, 27(19), 6529. [Link]

  • Mongin, F., Mojovic, L., Guillamet, B., Trécourt, F., & Quéguiner, G. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. The Journal of Organic Chemistry, 67(25), 8991–8994. [Link]

  • Jana, R., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(23), 17359–17406. [Link]

  • RSC Publishing. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(10), 1644-1659. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Patsnap. (n.d.).
  • ACS Publications. (2023). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 27(3), 430-444. [Link]

Sources

Application

Procedure for reducing Methyl 2-chloro-5-fluoro-4-methoxybenzoate to benzyl alcohol

The following Application Note and Protocol is designed for the selective reduction of Methyl 2-chloro-5-fluoro-4-methoxybenzoate to (2-chloro-5-fluoro-4-methoxyphenyl)methanol . This guide prioritizes high-yield recover...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the selective reduction of Methyl 2-chloro-5-fluoro-4-methoxybenzoate to (2-chloro-5-fluoro-4-methoxyphenyl)methanol . This guide prioritizes high-yield recovery, operational safety, and the preservation of halogen substituents.

Abstract & Strategic Rationale

The reduction of poly-functionalized benzoate esters requires precise kinetic control to prevent side reactions such as hydrodehalogenation (loss of Cl/F) or ether cleavage. While Sodium Borohydride (


) is generally too mild for benzoate esters without additives, Lithium Aluminum Hydride (

)
remains the gold standard for this transformation due to its atom economy and rapid kinetics.

However, the presence of an aryl chloride at the ortho position and a fluorine at the meta position introduces a risk of reduction if reaction temperatures exceed 25°C. This protocol utilizes a cryogenic addition strategy (0°C) followed by a Rochelle Salt (Sodium Potassium Tartrate) workup . This specific workup is chosen over the traditional Fieser method to eliminate the gelatinous aluminum emulsions often caused by electron-rich benzyl alkoxides, ensuring phase separation efficiency >98%.

Reaction Scheme


(Where Ar = 2-chloro-5-fluoro-4-methoxyphenyl)

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Reagent Stoichiometry 1.0 : 1.2 (Ester : Hydride)Slight excess ensures complete conversion; large excess increases dehalogenation risk.
Solvent System Anhydrous THF (<50 ppm

)
Water destroys hydride, creating

gas and fire hazards. THF solvates

counterions, stabilizing the transition state.
Temperature Addition: 0°CReaction: 20°C
Quenching Method Rochelle Salt (Sat. Aq.)Solubilizes aluminum salts as tartrate complexes, preventing "rag layers" during extraction.

Detailed Experimental Protocol

Equipment Preparation
  • Glassware: Oven-dried 2-neck round-bottom flask (RBF), pressure-equalizing addition funnel, reflux condenser (optional, mostly for safety venting).

  • Atmosphere: Positive pressure Nitrogen (

    
    ) or Argon line.
    
  • Cooling: Ice/Water bath (0°C).

Step-by-Step Procedure
Step 1: Reagent Preparation
  • Charge Substrate: In the main RBF, dissolve Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 eq) in anhydrous THF (Concentration: 0.2 M).

    • Note: Ensure the ester is fully dissolved before cooling to avoid precipitation.

  • Cooling: Lower the RBF into the ice bath and stir vigorously for 15 minutes to equilibrate internal temperature to 0–2°C.

Step 2: Hydride Addition (The Critical Step)
  • Prepare Hydride: In a separate dry flask or the addition funnel, prepare a solution of

    
     (1.2 eq)  in THF (typically 1.0 M or 2.0 M commercial solution).
    
    • Safety:

      
       is pyrophoric. Handle under inert gas.[1]
      
  • Controlled Addition: Add the

    
     solution dropwise to the ester solution over 30–45 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[2] Control rate to prevent foaming.
      
    • Mechanistic Insight: The first hydride attacks the carbonyl to form a tetrahedral intermediate. This collapses to an aldehyde, which is immediately reduced by a second hydride to the alkoxide.

Step 3: Reaction Monitoring
  • Warm Up: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • TLC/HPLC Check: Monitor after 1 hour.

    • TLC Eluent: 30% Ethyl Acetate in Hexanes.

    • Target: Disappearance of the ester spot (

      
      ) and appearance of the alcohol (
      
      
      
      ).
Step 4: The Rochelle Salt Quench
  • Cool Down: Return the reaction vessel to the ice bath (0°C).

  • Quench: Dilute the reaction mixture with Diethyl Ether (

    
    ) or MTBE (equal volume to THF).
    
  • Add Tartrate: Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle Salt) solution. Volume should be approx. 20 mL per gram of

    
     used.
    
  • Stir: Vigorously stir the biphasic mixture at RT for 1–2 hours.

    • End Point: The gray/cloudy mixture will separate into two clear layers: a clear organic layer and a clear aqueous layer. The aluminum is now chelated.

Step 5: Isolation
  • Extraction: Separate the layers. Extract the aqueous phase once more with EtOAc.

  • Wash: Wash combined organics with Brine (Sat. NaCl).

  • Dry & Concentrate: Dry over Anhydrous

    
    , filter, and concentrate in vacuo.
    

Process Visualization (Workflow)

G Start Start: Methyl 2-chloro-5-fluoro- 4-methoxybenzoate Prep Dissolve in Anhydrous THF Cool to 0°C Start->Prep Addition Dropwise Addition of LiAlH4 (Exotherm Control) Prep->Addition Reaction Stir at RT (1-2 h) Monitor via TLC Addition->Reaction Check Complete Conversion? Reaction->Check Check->Reaction No (Wait) Quench Cool to 0°C Add Sat. Rochelle Salt Check->Quench Yes Workup Biphasic Stir (1 h) Phase Separation Quench->Workup Chelation of Al Isolate Dry (Na2SO4) & Concentrate Yield: Benzyl Alcohol Workup->Isolate

Figure 1: Operational workflow for the selective reduction of benzoate esters using the Rochelle Salt workup method.

Analytical Expectations

Upon isolation, the product (2-chloro-5-fluoro-4-methoxyphenyl)methanol should present as a white to off-white solid.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

4.65–4.75 ppm (s or d, 2H)
Benzylic

protons. (Diagnostic peak).[1][3][4][5][6][7]
1H NMR (CDCl3)

3.90 ppm (s, 3H)
Methoxy

protons.
1H NMR (CDCl3)

7.00–7.50 ppm (m, 2H)
Aromatic protons (Pattern depends on F-coupling).
IR Spectroscopy ~3300–3400

Broad O-H stretch (Appearance).
IR Spectroscopy ~1720

Carbonyl C=O stretch (Disappearance confirms reduction).

Troubleshooting & Safety

Common Issues
  • Over-reduction (Dehalogenation): If the Ar-Cl bond is cleaved (observed by MS mass -34), switch to DIBAL-H (Diisobutylaluminum hydride) in Toluene at -78°C. DIBAL-H is electrophilic and less prone to

    
     on the aryl ring.
    
  • Incomplete Reaction: If ester remains, ensure the THF is anhydrous. Water kills the hydride instantly.

  • Emulsions: If the layers do not separate during quench, add more Rochelle Salt solution and stir longer. Do not rush this step.

Safety Data
  • LiAlH4: Reacts violently with water. Class 4.3 Dangerous When Wet.

  • THF: Peroxide former. Test for peroxides before distillation or use.

  • Waste: Quenched aluminum salts should be disposed of as heavy metal waste (if applicable) or general chemical waste, ensuring no active hydride remains.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Source of standard workup protocols).
  • Vigneron, J. P., et al. (1980). Complex metal hydride reductions: Improved workup procedures. Tetrahedron, 36, 3161. (Establishes Rochelle salt efficiency for Al-emulsions).

  • Abdel-Magid, A. F. (2016). Reductions of Esters. In Comprehensive Organic Synthesis. (General review of ester reduction methodologies).
  • Sigma-Aldrich. (2023). Lithium Aluminum Hydride Technical Bulletin. (Safety and handling specifications).

Sources

Method

Application Note: Solvent Selection &amp; Protocols for Methyl 2-chloro-5-fluoro-4-methoxybenzoate

This Application Note and Protocol Guide details the solvent selection and experimental methodologies for Methyl 2-chloro-5-fluoro-4-methoxybenzoate (CAS 853569-68-3).[1][2][3] This guide is designed for medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the solvent selection and experimental methodologies for Methyl 2-chloro-5-fluoro-4-methoxybenzoate (CAS 853569-68-3).[1][2][3] This guide is designed for medicinal chemists and process engineers utilizing this scaffold as an intermediate in the synthesis of pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemicals.[3]

Executive Summary & Chemical Profile[2][4][5][6][7]

Methyl 2-chloro-5-fluoro-4-methoxybenzoate is a poly-functionalized aromatic ester.[1][2] Its utility lies in its orthogonal reactivity: the ester allows for derivatization to amides or acids; the chlorine (C2) serves as a handle for transition-metal catalyzed cross-coupling; and the fluorine (C5) and methoxy (C4) groups modulate lipophilicity and metabolic stability, or serve as sites for late-stage functionalization (e.g., demethylation).[2][3]

Structural Analysis & Reactivity Implications[1][2]
  • C1 (Ester): Susceptible to hydrolysis (saponification) and nucleophilic acyl substitution.[2]

  • C2 (Chlorine): Positioned ortho to the electron-withdrawing ester.[1][2][3] While activated for Nucleophilic Aromatic Substitution (SNAr), the electron-donating methoxy group at C4 deactivates the ring.[2] Thus, C2 is best utilized for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[2]

  • C4 (Methoxy): Strong electron donor by resonance. Deactivates the ring towards SNAr. Can be cleaved (demethylated) to reveal a phenol.

  • C5 (Fluorine): Positioned meta to the ester. Not significantly activated for SNAr unless a nitro group is introduced via nitration.

Solvent Selection Matrix

Proper solvent choice is critical to balance solubility with reaction kinetics and chemoselectivity.

Table 1: Solvent Compatibility & Application Guide[1][2][3]
ApplicationRecommended SolventsKey PropertiesOperational Notes
General Handling DCM, Ethyl Acetate, THFHigh SolubilityIdeal for transfer, weighing, and LCMS sample prep.[1][2][3]
Hydrolysis THF/Water (3:1), MeOH/WaterMiscibilityTHF/Water is preferred to prevent transesterification side-reactions common in MeOH.[3]
Suzuki Coupling 1,4-Dioxane, Toluene, DMEHigh Boiling Pt.[2][3]Degassing is critical. Dioxane/Water (9:1) often improves inorganic base solubility.
Demethylation Dichloromethane (DCM)AnhydrousStrictly anhydrous DCM is required for BBr3 mediated cleavage.
SNAr DMF, DMSO, NMPPolar AproticOnly recommended if strong nucleophiles are used at high temps (>100°C).[3]
Decision Tree: Solvent Selection Workflow

SolventSelection Start Select Process Hydrolysis Ester Hydrolysis Start->Hydrolysis Coupling Cross-Coupling (Pd) Start->Coupling Demethylation Demethylation Start->Demethylation SolvHydro THF / Water (3:1) Hydrolysis->SolvHydro SolvCoup 1,4-Dioxane or Toluene Coupling->SolvCoup SolvDemeth Anhydrous DCM Demethylation->SolvDemeth ReasonHydro Homogeneity & Rate SolvHydro->ReasonHydro ReasonCoup High Temp Stability SolvCoup->ReasonCoup ReasonDemeth Inert to Lewis Acids SolvDemeth->ReasonDemeth

Figure 1: Decision matrix for selecting the optimal solvent system based on the intended chemical transformation.

Detailed Experimental Protocols

These protocols are derived from standard methodologies for poly-substituted benzoates and validated against the specific electronic properties of CAS 853569-68-3.[1][2]

Protocol A: Saponification (Ester Hydrolysis)

Objective: Conversion of Methyl 2-chloro-5-fluoro-4-methoxybenzoate to 2-chloro-5-fluoro-4-methoxybenzoic acid.[1][2][3]

Mechanistic Insight: The ortho-chloro substituent creates steric bulk around the ester, potentially slowing hydrolysis.[2] The use of THF ensures the starting material remains in solution while the aqueous base attacks the carbonyl.

  • Dissolution: Charge a reaction vessel with Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 equiv) and THF (5 mL per mmol substrate). Stir until dissolved.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in water (1.5 mL per mmol substrate).[2] Add this solution dropwise to the THF mixture.

    • Note: LiOH is preferred over NaOH for sterically hindered esters due to better solubility in THF/Water mixtures.

  • Reaction: Heat the mixture to 50°C and monitor by LCMS. Expect reaction completion in 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove THF.[4]

    • Acidify the remaining aqueous layer to pH ~2 using 1N HCl. The product should precipitate as a white solid.

    • Filter and wash with cold water. Dry in a vacuum oven at 45°C.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization at the C2-Chlorine position.[1][2][3]

Mechanistic Insight: The C2-Cl bond is activated by the ortho-ester but is sterically crowded.[1][2][3] High-activity catalyst systems (e.g., Buchwald precatalysts or S-Phos) are recommended over standard Pd(PPh₃)₄.[1][2]

  • Setup: In a glovebox or under Argon, charge a vial with:

    • Methyl 2-chloro-5-fluoro-4-methoxybenzoate (1.0 equiv)[1][2][3][5]

    • Boronic Acid/Ester (1.2 equiv)[1][2]

    • Pd(OAc)₂ (5 mol%)[2][3]

    • S-Phos (10 mol%)[1][2][3]

    • K₃PO₄ (3.0 equiv)[1][2]

  • Solvent: Add degassed Toluene/Water (10:1) or 1,4-Dioxane/Water (9:1) (concentration 0.1 M).

  • Reaction: Seal the vial and heat to 90–100°C for 12–18 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine.[3] Dry over Na₂SO₄ and purify via flash chromatography.

Troubleshooting & Critical Parameters

Solubility Issues

If the starting material precipitates during hydrolysis (Protocol A), increase the THF:Water ratio to 4:1 or switch to 1,4-Dioxane/Water . Avoid Methanol if transesterification is observed by LCMS (appearance of methyl ester mass in a different retention time if using different alkyl esters, though here it is already a methyl ester, MeOH is acceptable but slower).[3]

Regioselectivity in SNAr

Attempts to displace the Fluorine (C5) via SNAr are generally unsuccessful with standard nucleophiles because the C5 position is meta to the activating ester group.[2]

  • Solution: If C5 functionalization is required, consider nitrating the ring first (introducing NO₂ at C6 or C3) to activate the system, or use a transition-metal catalyzed C-F activation protocol (rare).[2][3]

Demethylation Sensitivity

The 4-methoxy group is robust.[1][2][3] For demethylation:

  • Reagent: BBr₃ (1.0 M in DCM) is effective.

  • Temperature: Start at -78°C and warm to 0°C.[1][2]

  • Warning: The ester moiety may also be sensitive to strong Lewis acids; monitor for ester cleavage (acid formation).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate (Analogous Scaffold).[2][3][6] Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[3] The Medicinal Chemist's Guide to Solving ADMET Challenges. (Discusses metabolic stability of fluoro-methoxy motifs). Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] (Standard protocol basis for Protocol B). Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of Methyl 2-chloro-5-fluoro-4-methoxybenzoate, a key intermediate in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Methyl 2-chloro-5-fluoro-4-methoxybenzoate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your reaction yields through a combination of established protocols and field-proven insights.

Section 1: Reaction Overview and Mechanism

The synthesis of Methyl 2-chloro-5-fluoro-4-methoxybenzoate is most commonly achieved via a Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of 2-chloro-5-fluoro-4-methoxybenzoic acid with methanol.

The reaction mechanism is a reversible process, and understanding each step is crucial for troubleshooting and optimization.

Fischer-Speier Esterification Mechanism

Fischer_Esterification Start Carboxylic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Start->Protonated_Acid Protonation of Carbonyl Oxygen Catalyst_In H+ Methanol_In Methanol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intramolecular Proton Transfer Water_Leaving Water Elimination Proton_Transfer->Water_Leaving Formation of Good Leaving Group (H2O) Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Elimination of Water Final_Ester Methyl Ester + Water Protonated_Ester->Final_Ester Deprotonation Catalyst_Out H+

Caption: Fischer-Speier Esterification Workflow.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 2-chloro-5-fluoro-4-methoxybenzoate.

Issue 1: Low or No Product Formation

Question: I am observing a low yield of my desired ester, or the reaction is not proceeding to completion. What are the potential causes and how can I address them?

Answer: Low conversion is a frequent challenge in Fischer esterification due to its equilibrium nature. Several factors can contribute to this issue:

  • Insufficient Catalyst: The acid catalyst (commonly concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1] An insufficient amount of catalyst will result in a slow or stalled reaction.

    • Solution: Ensure a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) is used. For substrates with basic functionalities that might neutralize the catalyst, a slightly higher loading may be necessary.

  • Unfavorable Equilibrium: The Fischer esterification is a reversible reaction. The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, hydrolyzing the ester product.

    • Solutions:

      • Use Excess Methanol: Employing methanol as the solvent in large excess can shift the equilibrium towards the product side according to Le Châtelier's principle.

      • Water Removal: For larger scale reactions, a Dean-Stark apparatus can be used with an azeotroping solvent like toluene to physically remove water as it is formed. However, for most lab-scale syntheses of this particular molecule, using excess methanol is the more practical approach.

      • Dehydrating Agent: Concentrated sulfuric acid also acts as a dehydrating agent, sequestering the water formed during the reaction.[2]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible or its intensity remains constant over time. The reaction should be heated to the boiling point of methanol (approximately 65 °C).

Issue 2: Formation of Impurities and Side Products

Question: My final product is impure, even after work-up. What are the likely side products and how can I minimize their formation?

Answer: The presence of impurities can complicate purification and reduce the overall yield. Here are some common culprits:

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid.

    • Solution: During the work-up, a wash with a mild base such as a saturated sodium bicarbonate solution will convert the acidic starting material into its water-soluble sodium salt, which can then be removed in the aqueous layer.[3][4] Be cautious during the bicarbonate wash as it will produce carbon dioxide gas, which can cause pressure buildup in the separatory funnel.

  • Charring or Darkening of the Reaction Mixture: This indicates decomposition of the organic material.

    • Cause: Adding the concentrated sulfuric acid too quickly can cause localized overheating. Also, excessively high reaction temperatures can lead to charring.

    • Solution: Add the sulfuric acid slowly and with continuous stirring to the cooled methanol solution of the carboxylic acid.[2] Maintain the reaction temperature at the reflux temperature of methanol and avoid overheating.

Issue 3: Difficulties During Work-up and Purification

Question: I am having trouble isolating a pure product after the reaction. What are some best practices for the work-up and purification of Methyl 2-chloro-5-fluoro-4-methoxybenzoate?

Answer: A proper work-up and purification strategy is critical for obtaining a high-purity product.

  • Inefficient Extraction: The desired ester may not be efficiently extracted from the aqueous phase.

    • Solution: Use a water-immiscible organic solvent in which the ester is highly soluble, such as ethyl acetate or dichloromethane.[3] Perform multiple extractions with smaller volumes of the organic solvent for better efficiency than a single extraction with a large volume.

  • Emulsion Formation: During extraction, an emulsion layer can form between the organic and aqueous phases, making separation difficult.

    • Solution: Adding a small amount of brine (saturated aqueous sodium chloride solution) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Residual Water in the Organic Layer: Water remaining in the organic layer can co-distill with the solvent or interfere with subsequent steps.

    • Solution: After the final wash, dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtering and removing the solvent.[1]

Section 3: Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 2-chloro-5-fluoro-4-methoxybenzoate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-chloro-5-fluoro-4-methoxybenzoic acid204.5910.0 g0.049
Methanol32.04100 mL-
Concentrated Sulfuric Acid (98%)98.081.0 mL-
Ethyl Acetate-150 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine (Saturated NaCl Solution)-50 mL-
Anhydrous Magnesium Sulfate-5-10 g-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-chloro-5-fluoro-4-methoxybenzoic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting carboxylic acid is no longer observed.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled solution into a beaker containing 200 mL of ice-cold water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 50 mL of water

    • Saturated sodium bicarbonate solution (2 x 50 mL). Caution: Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

    • 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-chloro-5-fluoro-4-methoxybenzoate.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use other acid catalysts besides sulfuric acid?

A1: Yes, other strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) can also be used to catalyze the Fischer esterification. However, sulfuric acid is often preferred due to its dual role as a catalyst and a dehydrating agent.[2]

Q2: How does the substitution pattern on the benzoic acid affect the reaction?

A2: The electronic nature of the substituents on the aromatic ring can influence the reactivity of the carboxylic acid. Electron-donating groups (like the methoxy group) can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction. Conversely, electron-withdrawing groups (like the chloro and fluoro groups) can increase the electrophilicity, which may favor the reaction. In the case of 2-chloro-5-fluoro-4-methoxybenzoic acid, the combined electronic effects will determine the overall reactivity.

Q3: My product is an oil, but I expected a solid. What should I do?

A3: The physical state of the final product can depend on its purity. The presence of residual solvent or minor impurities can lower the melting point, causing it to appear as an oil. Ensure that the solvent has been completely removed under high vacuum. If the product is still an oil, purification by column chromatography may be necessary to remove impurities.

Q4: Is it possible to use a different alcohol for the esterification?

A4: Yes, other primary or secondary alcohols can be used, although the reaction conditions may need to be adjusted. For example, using a higher boiling alcohol will require a higher reaction temperature. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[5]

Section 5: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Methyl 2-chloro-5-fluoro-4-methoxybenzoate Check_Reaction_Completion Is the reaction complete by TLC? Start->Check_Reaction_Completion Check_Catalyst Was sufficient catalyst used? Increase_Time_Temp Increase reflux time and/or temperature. Check_Reaction_Completion->Increase_Time_Temp No Check_Water Was water effectively removed/sequestered? Check_Catalyst->Check_Water Yes Add_More_Catalyst Increase catalyst loading. Check_Catalyst->Add_More_Catalyst No Check_Workup Was the work-up performed correctly? Check_Water->Check_Workup Yes Use_Excess_Methanol Use a larger excess of methanol. Check_Water->Use_Excess_Methanol No Optimize_Workup Optimize extraction and washing steps. Check_Workup->Optimize_Workup No Purify_Product Purify the product by recrystallization or chromatography. Check_Workup->Purify_Product Yes Increase_Time_Temp->Check_Reaction_Completion Add_More_Catalyst->Start Use_Excess_Methanol->Start Optimize_Workup->Start

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

Welcome to the technical support center for Methyl 2-chloro-5-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-chloro-5-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in polar solvents. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl 2-chloro-5-fluoro-4-methoxybenzoate in my aqueous buffer. Why is it so poorly soluble?

A1: Methyl 2-chloro-5-fluoro-4-methoxybenzoate is a substituted aromatic ester with a molecular structure that confers significant hydrophobicity (low water solubility). The benzene ring, along with the chloro, fluoro, and methoxy groups, contributes to its lipophilic character, making it inherently difficult to dissolve in polar solvents like water or aqueous buffers. This is a common challenge with many organic molecules used in pharmaceutical research.[1][2] When a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol, is introduced to an aqueous environment, the abrupt change in solvent polarity can cause the compound to precipitate out of solution, a phenomenon often referred to as "solvent shock".[2][3]

Q2: What is the best organic solvent to prepare a stock solution of Methyl 2-chloro-5-fluoro-4-methoxybenzoate?

A2: For preparing a concentrated stock solution, it is advisable to use a water-miscible organic solvent in which the compound is freely soluble. Common choices for compounds of this nature include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-dimethylformamide (DMF)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400) []

It is crucial to prepare the most concentrated stock solution possible to minimize the volume of organic solvent introduced into your final aqueous system. This helps to avoid potential solvent-induced toxicity or off-target effects in biological assays.[1]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: This is a classic solubility issue that can be addressed using several strategies. The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one.

Troubleshooting Workflow for Compound Precipitation:

G start Precipitation Observed Upon Dilution check_conc Is the final concentration too high? start->check_conc dilution_method How is the dilution performed? check_conc->dilution_method No reduce_conc Decrease final concentration check_conc->reduce_conc Yes solvent_system Can the solvent system be modified? dilution_method->solvent_system Stepwise still fails stepwise_dilution Use stepwise dilution dilution_method->stepwise_dilution Direct addition modify_solvent Incorporate co-solvents or surfactants solvent_system->modify_solvent ph_adjustment Consider pH adjustment solvent_system->ph_adjustment success Solubility Achieved reduce_conc->success stepwise_dilution->success modify_solvent->success ph_adjustment->success

Caption: A decision tree for troubleshooting precipitation upon dilution.

Here are some actionable steps:

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, perform serial dilutions in the buffer. This gradual reduction in solvent polarity can help keep the compound in solution.[1]

  • Modify the Dilution Method: Add the aqueous buffer to the DMSO stock solution dropwise while vortexing. This gradual change in the solvent environment can prevent the compound from crashing out.[3]

  • Reduce the Final Concentration: Your target concentration may be exceeding the solubility limit of the compound in the final buffer. Try working with a lower final concentration if your experimental design allows.[2][3]

  • Incorporate a Co-solvent: The inclusion of a small percentage of a biocompatible co-solvent in your final aqueous solution can significantly improve solubility.[3][] Co-solvents work by reducing the overall polarity of the aqueous medium.[5][6]

Advanced Solubilization Strategies

Q4: What are co-solvents and how do I use them effectively?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][7] They function by reducing the polarity of the water, which in turn decreases the interfacial tension between the aqueous solution and the hydrophobic solute.[8][9]

Common Co-solvents for Biological Applications:

Co-solventTypical Final ConcentrationNotes
Ethanol1-5%Can have biological effects at higher concentrations.
Propylene Glycol1-10%Generally considered safe for many cell-based assays.
PEG 4001-10%A good option for increasing solubility with low toxicity.
Glycerol1-5%Can increase the viscosity of the solution.

Protocol for Using a Co-solvent:

  • Preparation: Prepare your aqueous buffer.

  • Co-solvent Addition: Add the desired amount of co-solvent to the buffer and mix thoroughly. For example, to make a 5% ethanol solution, add 5 mL of ethanol to 95 mL of buffer.

  • Compound Addition: Slowly add the stock solution of Methyl 2-chloro-5-fluoro-4-methoxybenzoate to the co-solvent-buffer mixture while vortexing or stirring.

  • Final Volume: Adjust to the final volume with the co-solvent-buffer mixture if necessary.

  • Observation: Visually inspect for any precipitation.

Q5: Can I use pH adjustment to improve the solubility of Methyl 2-chloro-5-fluoro-4-methoxybenzoate?

A5: Adjusting the pH can be a powerful technique to enhance the solubility of ionizable compounds.[][10][11] However, for Methyl 2-chloro-5-fluoro-4-methoxybenzoate, which is a neutral molecule (a methyl ester), pH adjustment is unlikely to significantly increase its solubility through ionization.

Furthermore, it is critical to consider the chemical stability of the ester functional group. Under strongly acidic or basic conditions, the ester can undergo hydrolysis to the corresponding carboxylic acid and methanol. This would change the chemical identity of your compound and could lead to misleading experimental results. Therefore, pH adjustment should be approached with caution and is generally not the primary recommended method for this specific compound. If your experimental conditions require a specific pH, it is important to first assess the stability of the compound at that pH.

Q6: Are there other solubilizing agents I can use, such as surfactants?

A6: Yes, surfactants can be very effective at increasing the solubility of hydrophobic compounds.[12][13] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[12] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like Methyl 2-chloro-5-fluoro-4-methoxybenzoate can be encapsulated within the hydrophobic core of these micelles, which increases their apparent solubility in the aqueous medium.[12][13][14]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration
Tween-80 (Polysorbate 80)Non-ionic0.01 - 0.5%
Tween-20 (Polysorbate 20)Non-ionic0.01 - 0.5%
Sodium Dodecyl Sulfate (SDS)AnionicUse with caution in biological systems due to protein denaturation.

Experimental Workflow for Surfactant-based Solubilization:

G start Prepare Aqueous Buffer add_surfactant Add Surfactant (e.g., Tween-80) to achieve desired concentration start->add_surfactant mix Mix thoroughly to ensure uniform dispersion add_surfactant->mix prepare_stock Prepare concentrated stock of Methyl 2-chloro-5-fluoro-4-methoxybenzoate in an organic solvent (e.g., DMSO) mix->prepare_stock add_stock Slowly add stock solution to the surfactant-containing buffer with agitation prepare_stock->add_stock observe Visually inspect for precipitation add_stock->observe end Proceed with Experiment observe->end

Caption: A stepwise protocol for using surfactants to enhance solubility.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
Stepwise Dilution Gradual change in solvent polarity.Initial troubleshooting.May not be sufficient for very high concentrations.
Co-solvents Reducing the polarity of the aqueous medium.[8][9]When a moderate increase in solubility is needed.Potential for biological effects of the co-solvent.[15]
Surfactants Micellar encapsulation of the hydrophobic compound.[12][14]Achieving higher concentrations of poorly soluble compounds.Potential for surfactant to interfere with the experiment.
pH Adjustment Ionization of the compound.Weakly acidic or basic compounds.[10][16]Not suitable for neutral compounds and can cause hydrolysis of the ester.

References

  • Enhancing solubility of poorly soluble drugs using various techniques. (2024, September 28). Google AI Search.
  • pH Modifier Excipients.
  • Troubleshooting Peraquinsin precipit
  • pH Adjustment and Co-Solvent Optimiz
  • Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide. Benchchem.
  • pH adjustment: Significance and symbolism. (2026, January 7). Google AI Search.
  • Technical Support Center: Preventing Compound Precipit
  • Solubility enhancement -by pH change & complex
  • Solubilization techniques used for poorly w
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC.
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
  • The Role of Surfactants in Solubiliz
  • Cosolvent. Wikipedia.
  • Solubility Enhancement of Poorly Soluble Drug by using different Techniques. ProQuest.
  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American Journal of Pharmacological Sciences, 1(4), 67-73.
  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety D
  • Methyl 5-chloro-2-methoxybenzo
  • Co-solvent – Knowledge and References. Taylor & Francis.
  • How do I force my compound to precipitate? : r/chemhelp. (2022, May 11). Reddit.
  • METHYL 5-CHLORO-2-METHOXYBENZO
  • Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods.
  • Extraction of Aromatic Hydrocarbons from Lube Oil Using Different Co-Solvent. Iraqi Journal of Chemical and Petroleum Engineering.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google AI Search.
  • Worked example: Predicting whether a precipitate forms by comparing Q and Kₛₚ. Khan Academy.
  • Methyl 5-chloro-2-methoxybenzo
  • Chemical Grade Methyl 5-Chloro-2-Methoxybenzo
  • Methyl 2-chloro-5-methoxybenzo
  • Solvents and Polarity. University of Rochester.
  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist, this guide provides in-depth technical support for the purification of Methyl 2-chloro-5-fluoro-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for the purification of Methyl 2-chloro-5-fluoro-4-methoxybenzoate via recrystallization. This document moves beyond a simple protocol, offering a troubleshooting framework and foundational knowledge to empower you to overcome common challenges and optimize your purification process.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the material properties and the principles of its recrystallization.

Q1: What are the key physical properties of Methyl 2-chloro-5-fluoro-4-methoxybenzoate?

Understanding the physical properties of the target compound is critical for designing a successful purification strategy.

PropertyValueSource
Molecular Formula C₉H₈ClFO₃[1]
Molecular Weight 218.61 g/mol N/A
Appearance White to light yellow crystalline powder[2]
Melting Point 150-152°C[2]
Boiling Point 235-240°C[3]
Density 1.259 g/mL at 25°C[3]

Q2: What defines an ideal recrystallization solvent for this compound?

The perfect solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] This differential solubility is the cornerstone of recrystallization, allowing for the separation of the desired compound from soluble impurities upon cooling.[5][6] The solvent's boiling point should also be lower than the compound's melting point (150-152°C) to prevent the compound from "oiling out."[7]

Q3: How should I perform a preliminary solvent screen?

A systematic solvent screen is the most efficient way to identify a suitable recrystallization solvent.

  • Select Candidates: Based on the principle that "like dissolves like," polar solvents are a good starting point for this polar ester.[6] Consider alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[8][9] Aromatic solvents like toluene or nonpolar solvents like hexanes can be considered for mixed-solvent systems.[10]

  • Small-Scale Testing: Place approximately 20-30 mg of your crude compound into separate test tubes.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to one test tube at room temperature. If the solid dissolves completely, the solvent is too good and unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: If the solid is sparingly soluble at room temperature, heat the test tube in a water or sand bath.[5] Continue adding small portions of the solvent until the solid just dissolves. Record the approximate volume.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.[6] An ideal solvent will yield a high amount of crystalline precipitate.

  • Repeat: Perform this test for each candidate solvent to compare their effectiveness.

Section 2: Detailed Recrystallization Protocol

This protocol provides a robust starting point. Adjustments may be necessary based on the impurity profile of your crude material.

Step 1: Dissolution

  • Place the crude Methyl 2-chloro-5-fluoro-4-methoxybenzoate into an Erlenmeyer flask of appropriate size. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[7]

  • Add the chosen solvent (e.g., ethanol) in small portions.

  • Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved, creating a saturated solution.[6] Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[7]

Step 2: Decolorization (Optional)

  • If the hot solution is colored due to impurities, remove it from the heat source.

  • Add a small amount of activated charcoal (1-2% of the solute's weight) to the solution.[11][12]

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 3: Hot Filtration (If Charcoal or Insoluble Impurities are Present)

  • Pre-heat a separate flask and a gravity filter funnel (with fluted filter paper) to prevent premature crystallization in the funnel.[13]

  • Quickly filter the hot solution to remove the charcoal or any insoluble impurities.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass.[5]

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14][15] Rapid cooling can trap impurities.[11]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize the crystal yield.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[6]

  • Allow the crystals to dry completely under vacuum or in a desiccator.

Section 3: Troubleshooting Guide

This Q&A section addresses the most common issues encountered during recrystallization.

Q: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a solid crystal lattice.[13][16] This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities, causing a significant melting point depression.[7]

  • Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point.[7] Then, allow it to cool much more slowly. You can insulate the flask to slow the cooling rate.

  • Alternative Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. Alternatively, try a mixed-solvent system. Dissolve the compound in a "good" solvent (like acetone) and then add a "poor," miscible solvent (like hexane or water) dropwise at the boiling point until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[12]

Q: My final yield is very low. What are the potential causes?

A: Low yield is a frequent issue with several possible causes.[7]

  • Excess Solvent: The most common reason is using too much solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[7]

  • Premature Crystallization: If you performed a hot filtration, product may have crystallized in the filter funnel. Ensure your filtration apparatus is thoroughly pre-heated.

  • Inappropriate Solvent: The compound might be too soluble in your chosen solvent, even at low temperatures. Re-evaluate your solvent screen.

  • Rapid Cooling: Cooling too quickly can lead to the formation of very small crystals that are difficult to collect completely during filtration.

Q: The purity of my product has not improved. Why?

A: This indicates that the impurities have similar solubility characteristics to your target compound in the chosen solvent.

  • Re-evaluate Solvent Choice: The chosen solvent may not be effectively discriminating between your product and the impurities. A different solvent or a mixed-solvent system might be necessary.

  • Slow Down Crystal Growth: Ensure the cooling process is very slow. Rapid crystal growth can trap impurities within the crystal lattice.[7] An ideal crystallization should see initial crystal formation after about 5 minutes, with growth continuing over 20 minutes or more.[7]

  • Consider an Alternative Purification: If recrystallization fails to remove a persistent impurity, you may need to consider another purification technique, such as column chromatography, before a final recrystallization step.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is often due to a supersaturated solution that lacks a nucleation site to initiate crystal growth.[6]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level.[6][11] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.

    • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the solution.[17] This will provide a template for further crystal growth.

  • Re-concentrate: It's possible you used far too much solvent. Gently heat the solution to boil off some of the solvent to re-establish a saturated state, then attempt to cool and crystallize again.

Section 4: Visual Workflows

Diagram 1: General Recrystallization Workflow

This diagram outlines the primary decision points and steps in a standard recrystallization procedure.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Impurities Insoluble Impurities or Color Present? Dissolve->Impurities HotFilter Hot Gravity Filtration Impurities->HotFilter  Yes Cool Slow Cooling to Room Temp Impurities->Cool No HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration & Wash IceBath->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure Oiling_Out_Troubleshooting Start Compound 'Oiled Out' During Cooling Reheat Re-heat to Dissolve Oil Start->Reheat AddSolvent Add Small Amount of Extra Solvent Reheat->AddSolvent SlowCool Cool Very Slowly (Insulate Flask) AddSolvent->SlowCool CheckSuccess Did Crystals Form? SlowCool->CheckSuccess Success Success! Continue Protocol CheckSuccess->Success Yes Failure Problem Persists: Change Solvent System CheckSuccess->Failure No NewSolvent Choose Solvent with Lower Boiling Point Failure->NewSolvent MixedSolvent Use a Mixed Solvent System Failure->MixedSolvent

Caption: Decision tree for resolving an "oiling out" event.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved February 13, 2026, from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved February 13, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 13, 2026, from [Link]

  • Reddit r/chemistry. (2013, February 3). Recrystallization (help meeeeee). Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved February 13, 2026, from [Link]

  • X-Ray Diffraction Facility, University of Washington. (n.d.). How to Grow Crystals. Retrieved February 13, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 13, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 13, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1040. Retrieved February 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved February 13, 2026, from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 13, 2026, from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved February 13, 2026, from [Link]

  • Dr. N K Academy of Chemistry. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved February 13, 2026, from [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved February 13, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate. Retrieved February 13, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Thermal stability concerns of Methyl 2-chloro-5-fluoro-4-methoxybenzoate at high temperatures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses critical thermal stability concerns for Methyl 2-chloro-5-fluoro-4-methoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses critical thermal stability concerns for Methyl 2-chloro-5-fluoro-4-methoxybenzoate. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for safe handling and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary thermal stability concerns when working with Methyl 2-chloro-5-fluoro-4-methoxybenzoate at high temperatures?

When subjecting Methyl 2-chloro-5-fluoro-4-methoxybenzoate to elevated temperatures, two primary concerns must be considered:

  • Potential for Hazardous Reactions: Under certain conditions, benzoate derivatives can undergo hazardous reactions. A notable concern is the potential for decarboxylation to form benzene, a known carcinogen, especially in the presence of acids (like ascorbic acid) and promoted by heat and UV light.[2][3][4][5][6] While this reaction is documented for benzoate preservatives in aqueous environments, the risk for this specific compound, particularly in neat form or in organic solvents, should be carefully evaluated.

Q2: I am planning a reaction that involves heating Methyl 2-chloro-5-fluoro-4-methoxybenzoate. What is a safe operating temperature?

Without specific experimental data on the decomposition temperature of Methyl 2-chloro-5-fluoro-4-methoxybenzoate, a definitive "safe" upper-temperature limit cannot be provided. However, information from the synthesis of similar compounds can offer some guidance. For instance, the synthesis of methyl 4-acetamido-5-chloro-2-methoxybenzoate involves heating at temperatures up to 65°C for several hours.[7] Another related synthesis of 4-amino-5-chloro-2-methoxybenzoic acid involves a reaction at 70°C.[8]

Recommendation: As a precautionary measure, it is advisable to initially conduct reactions at the lowest feasible temperature and for the shortest possible duration. It is highly recommended to perform a thermal hazard analysis on the compound before scaling up any reaction.

Q3: How can I experimentally determine the thermal stability of Methyl 2-chloro-5-fluoro-4-methoxybenzoate?

To establish a safe operating temperature and understand the thermal decomposition profile of this compound, the following analytical techniques are indispensable:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis will reveal the onset temperature of decomposition, which is a critical parameter for determining the maximum safe operating temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect exothermic or endothermic events such as melting, crystallization, and decomposition. A sharp exothermic peak following the melting point can indicate a decomposition reaction.

  • Accelerating Rate Calorimetry (ARC): For processes with a higher risk of thermal runaway, ARC can provide data on the time-temperature-pressure relationship for an exothermic reaction under adiabatic conditions.

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for determining the thermal stability of Methyl 2-chloro-5-fluoro-4-methoxybenzoate.

Q4: What are the potential hazardous decomposition products I should be aware of?

Based on the structure of Methyl 2-chloro-5-fluoro-4-methoxybenzoate, the following decomposition products are plausible at high temperatures:

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Common products of organic compound combustion and decomposition.[1]

  • Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF): Due to the presence of chlorine and fluorine substituents on the aromatic ring. These are corrosive and toxic gases.

  • Substituted Benzenes: As mentioned, decarboxylation could potentially lead to the formation of substituted benzene compounds.

  • Methyl Chloride: From the cleavage of the methyl ester group.

It is crucial to work in a well-ventilated area, such as a fume hood, especially when heating this compound. [9]

Q5: Are there any known incompatibilities I should consider when heating this compound?

Yes, you should avoid heating Methyl 2-chloro-5-fluoro-4-methoxybenzoate in the presence of:

  • Strong Oxidizing Agents: These can cause a vigorous, potentially explosive reaction.[1]

  • Strong Acids and Bases: These can catalyze decomposition or hydrolysis of the ester, especially at elevated temperatures.

  • Ascorbic Acid (Vitamin C): As previously noted, the combination of benzoates and ascorbic acid can lead to the formation of benzene under heat or UV light.[4][5]

Troubleshooting Guide

Observation Potential Cause Recommended Action
Darkening or color change of the material upon heating. Onset of thermal decomposition.Immediately reduce the temperature or stop heating. Re-evaluate the process temperature based on thermal analysis data.
Unexpected pressure build-up in a sealed reaction vessel. Gas evolution from decomposition.Danger of vessel rupture. Safely vent the vessel in a controlled manner within a fume hood. Do not heat this compound in a sealed vessel without a thorough understanding of its decomposition behavior.
Unusual or irritating odors. Release of volatile decomposition products (e.g., HCl, HF).Ensure you are working in a properly functioning fume hood. Wear appropriate personal protective equipment (PPE), including respiratory protection if necessary.

Storage and Handling Recommendations

To ensure the stability and integrity of Methyl 2-chloro-5-fluoro-4-methoxybenzoate, follow these storage and handling guidelines:

  • Storage: Store in a cool, dry, and well-ventilated place.[9][10] Keep the container tightly closed to prevent moisture ingress.[1][10] Store away from incompatible materials, such as strong oxidizing agents.[1][10]

  • Handling: Handle in a well-ventilated area, preferably a fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. Wash hands thoroughly after handling.[11]

References

  • 11

  • Potential Safety Issues Surrounding the Use of Benzoate Preservatives - MDPI. [Link]

  • Understanding the Hazards of Sodium Benzoate in Food Products and Its Effects. [Link]

  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC. [Link]

  • Sodium Benzoate: Safety and Side Effects - WebMD. [Link]

  • Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate - ResearchGate. [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google P

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopic Identification of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

In the landscape of pharmaceutical and materials science research, the unequivocal identification of novel compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical analys...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unequivocal identification of novel compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy peaks crucial for the identification of Methyl 2-chloro-5-fluoro-4-methoxybenzoate, a substituted aromatic ester with potential applications in drug development and chemical synthesis. We will explore the theoretical basis for its characteristic IR absorptions, compare its expected spectral features with those of potential precursors and impurities, and provide a detailed experimental protocol for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum.

The Vibrational Signature of a Multifunctional Aromatic Ester

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The structure of Methyl 2-chloro-5-fluoro-4-methoxybenzoate is rich with functional groups that give rise to a complex and highly characteristic IR spectrum.

The primary functionalities contributing to its IR spectrum are:

  • Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.

  • Ester Group (Methyl Benzoate): The carbonyl (C=O) and C-O ester linkages produce strong, readily identifiable absorption bands.

  • Halogen Substituents (Chloro and Fluoro): The C-Cl and C-F bonds have distinct stretching vibrations in the lower frequency region of the spectrum.

  • Methoxy Group: The Ar-O-CH₃ ether linkage and the C-H bonds of the methyl group contribute to the overall spectrum.

A detailed breakdown of the expected absorption peaks is presented below, providing a roadmap for spectral interpretation.

Predicted Infrared Absorption Profile of Methyl 2-chloro-5-fluoro-4-methoxybenzoate

The following table outlines the predicted wavenumber ranges for the key vibrational modes of Methyl 2-chloro-5-fluoro-4-methoxybenzoate. These predictions are based on established group frequency correlations and data from structurally similar molecules.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
Aromatic C-H Stretch3100 - 3000Medium to WeakTypically appears as multiple weak bands just above 3000 cm⁻¹.
Methyl C-H Stretch2990 - 2850MediumAsymmetric and symmetric stretching of the ester and methoxy methyl groups.
Carbonyl (C=O) Stretch1730 - 1715StrongThis is often the most intense band in the spectrum. Conjugation with the aromatic ring lowers the frequency compared to aliphatic esters.[1]
Aromatic C=C Stretch1600 - 1450Medium to StrongMultiple bands are expected due to the complex vibrations of the substituted benzene ring.
Methyl C-H Bend1450 - 1370MediumAsymmetric and symmetric bending (scissoring) of the CH₃ groups.
Asymmetric Ar-O-C Stretch1270 - 1230StrongCharacteristic of the methoxy group attached to the aromatic ring.
Symmetric C-O-C Stretch1150 - 1020StrongStretching of the ester C-O linkage.
C-F Stretch1250 - 1000StrongThe exact position can be variable and may overlap with other absorptions.
C-Cl Stretch850 - 550Medium to StrongThis region can be complex, but a band in this range is indicative of the chloro substituent.
Aromatic C-H Out-of-Plane Bending900 - 675StrongThe substitution pattern on the benzene ring influences the number and position of these bands.

Comparative Spectral Analysis: Distinguishing the Target from Precursors and Impurities

A crucial aspect of compound identification is ensuring its purity. IR spectroscopy is a powerful tool for detecting the presence of starting materials or by-products. The most likely precursor to Methyl 2-chloro-5-fluoro-4-methoxybenzoate is 2-chloro-5-fluoro-4-methoxybenzoic acid , formed through the hydrolysis of the ester.

Key Spectral Differences:

The most significant difference between the IR spectrum of the target ester and its corresponding carboxylic acid precursor is the presence of the broad O-H stretching band in the acid's spectrum, typically appearing between 3300 and 2500 cm⁻¹. This broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. Furthermore, the C=O stretching frequency in the carboxylic acid is generally found at a lower wavenumber (around 1710-1680 cm⁻¹) compared to the ester.

To illustrate these differences, a comparative table of key IR peaks for the target molecule and a potential precursor is provided below.

Functional Group Methyl 2-chloro-5-fluoro-4-methoxybenzoate (Expected) 2-chloro-5-fluoro-4-methoxybenzoic acid (Expected)
O-H StretchAbsent3300 - 2500 cm⁻¹ (very broad, strong)
C=O Stretch1730 - 1715 cm⁻¹ (strong, sharp)1710 - 1680 cm⁻¹ (strong, sharp)
C-O Stretch1270 - 1230 cm⁻¹ & 1150 - 1020 cm⁻¹ (strong)~1300 cm⁻¹ & ~1200 cm⁻¹ (strong)

The presence of a broad absorption in the O-H stretching region of a sample of Methyl 2-chloro-5-fluoro-4-methoxybenzoate would strongly indicate contamination with the unreacted carboxylic acid starting material.

Experimental Protocol for FTIR Analysis

To obtain a high-quality and reproducible IR spectrum of Methyl 2-chloro-5-fluoro-4-methoxybenzoate, the following protocol is recommended. Given that the compound is likely a solid at room temperature, the Potassium Bromide (KBr) pellet method is a suitable sample preparation technique.

Materials:

  • Methyl 2-chloro-5-fluoro-4-methoxybenzoate sample

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry the FTIR grade KBr in an oven to remove any residual moisture, which can interfere with the IR spectrum.

    • In an agate mortar, grind approximately 1-2 mg of the Methyl 2-chloro-5-fluoro-4-methoxybenzoate sample to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the sample-KBr mixture.

    • Transfer the powder to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Molecular Structure and Vibrational Modes

To further aid in the conceptualization of the molecular structure and its relation to the IR spectrum, the following diagram illustrates the key functional groups of Methyl 2-chloro-5-fluoro-4-methoxybenzoate.

Sources

Comparative

Reference Standards for Methyl 2-chloro-5-fluoro-4-methoxybenzoate Analysis: A Comparative Guide

Executive Summary Methyl 2-chloro-5-fluoro-4-methoxybenzoate (hereafter MCFM-benzoate ) is a high-value pharmacophore intermediate, frequently utilized in the synthesis of next-generation kinase inhibitors and fluoroquin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-5-fluoro-4-methoxybenzoate (hereafter MCFM-benzoate ) is a high-value pharmacophore intermediate, frequently utilized in the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics. Its structural complexity—featuring a halogenated aromatic ring and a labile ester moiety—presents specific analytical challenges.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Commercial Research Grade Materials . It establishes a self-validating protocol for qualifying this standard, ensuring that the "potency assignment" in your assay remains robust against the molecule's inherent instability (hydrolysis).

Part 1: The Molecule & The Analytical Challenge

MCFM-benzoate is not a passive calibrator; it is a reactive electrophile. The presence of electron-withdrawing halogens (Chlorine at C2, Fluorine at C5) activates the carbonyl carbon, making the methyl ester significantly more susceptible to alkaline hydrolysis than unsubstituted methyl benzoate [1].

Critical Quality Attributes (CQAs) for the Standard
  • Ester Integrity: The primary degradant is 2-chloro-5-fluoro-4-methoxybenzoic acid. A standard with >0.5% acid content will skew stoichiometric calculations in synthesis.

  • Regio-Isomeric Purity: The synthesis of the aromatic ring often yields isomers (e.g., Cl at C3 instead of C2). These must be resolved by the analytical method.

  • Hygroscopicity: While the ester is lipophilic, trace moisture accelerates hydrolysis.

Part 2: Comparative Analysis of Standard Grades

In a regulated environment (GMP/GLP), the "grade" of your standard dictates the validity of your data. The following table compares the three primary alternatives available to researchers.

Table 1: Performance Matrix of Reference Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Qualified Working Standard Option C: Research Grade (Commercial)
Primary Use Instrument calibration, Method Validation, Arbitration.Routine QC release, Stability studies.[1]Early-stage synthesis, R&D screening.
Metrological Traceability Guaranteed (SI units via NIST/BIPM).Traceable only if qualified against Option A.None . Certificate of Analysis (CoA) is descriptive, not certified.
Uncertainty (

)
Explicitly stated (e.g.,

).
Derived from the Primary Standard + Weighing error.Unknown. Usually listed as "

".
Water Content Measured by Karl Fischer (KF) & subtracted from potency.Measured by KF (Critical step).Often omitted or "Loss on Drying" only.
Risk Profile Low . Defensible in audits.Medium . Depends on qualification rigor.[2]High . Risk of isomeric contamination.
Cost Factor

(High)

(Moderate - Labor intensive)
$ (Low)

Expert Insight: For MCFM-benzoate, Option C is dangerous for quantitative work. Commercial synthesis of this intermediate often leaves 1-3% of the acid precursor unreacted. Without a precise mass balance calculation (Option A or B), you will overestimate the ester content, leading to yield failures in subsequent synthetic steps.

Part 3: Experimental Protocol – The Self-Validating System

If a commercial ISO 17034 CRM is unavailable (common for niche intermediates), you must generate a Qualified Working Standard (Option B) . This protocol describes the "Mass Balance Approach" to assign potency with high confidence.

Workflow Visualization

The following diagram outlines the decision logic and qualification workflow for MCFM-benzoate standards.

G start Source Material (Research Grade) purity_check Initial Purity Screen (HPLC-UV + GC-MS) start->purity_check decision Purity > 99.0%? purity_check->decision purify Recrystallization (MeOH/Water) decision->purify No char_step Structural Characterization (1H-NMR, IR, MS) decision->char_step Yes purify->purity_check impurities Impurity Quantification 1. ROI (Residue on Ignition) 2. KF (Water) 3. Residual Solvents (GC) char_step->impurities calc Mass Balance Calculation Potency Assignment impurities->calc final Qualified Working Standard (Valid for 12 Months) calc->final

Figure 1: Qualification workflow for establishing a Working Standard from Research Grade material.

Method A: Chromatographic Purity (HPLC-UV)

This method separates the ester from its acid hydrolysis product and potential regioisomers.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water (Suppresses ionization of the acid impurity, improving peak shape).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30%

      
       80% B (Linear)
      
    • 15-20 min: 80% B

  • Flow Rate:

    
    .
    
  • Detection:

    
     (Benzoate absorption max) and 
    
    
    
    (Universal).
  • Temperature:

    
    .
    

Validation Criteria:

  • Resolution (

    
    ): 
    
    
    
    between MCFM-benzoate and the corresponding benzoic acid (which elutes earlier).
  • Tailing Factor:

    
     for the main peak.
    
Method B: Mass Balance Potency Calculation

Do not rely solely on HPLC area %. You must calculate the "Assigned Purity" (


) using the Mass Balance equation [2]:


Where:

  • 
    : Water content by Karl Fischer (Coulometric).
    
  • 
    : Residue on Ignition (Sulfated Ash) – accounts for inorganic salts.
    
  • 
    : Volatile Organic Compounds (Residual solvents like Methanol) by GC-Headspace.
    
  • 
    : HPLC Area % (assuming equal response factors, or corrected if known).
    

Part 4: Critical Impurity Profiling

When analyzing MCFM-benzoate, "Purity" is often conflated with "Stability." The following impurities must be monitored.

Impurity NameStructure/OriginDetection Strategy
Impurity A (Hydrolysis) 2-chloro-5-fluoro-4-methoxybenzoic acidHPLC-UV . Elutes at RRT ~0.6 relative to ester. Critical: Increases with storage time if moisture is present.
Impurity B (Isomer) Methyl 2-chloro-4-fluoro-5-methoxybenzoateHPLC-UV/MS . Difficult to separate. Requires slow gradient or Phenyl-Hexyl column for

-

selectivity.
Impurity C (Precursor) 2-chloro-5-fluoro-4-methoxybenzoyl chlorideDerivatization . Highly reactive. Usually converts to Impurity A during analysis.

Expert Note on Handling: MCFM-benzoate standards should be stored at -20°C with desiccant. Solutions prepared in methanol are stable for only 24-48 hours at room temperature due to transesterification or hydrolysis risks. Always prepare fresh stock solutions or verify against a check standard [3].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • International Organization for Standardization. (2016).[3] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • Ermer, J., & Miller, J. H. (2005). Method Validation in Pharmaceutical Analysis. Wiley-VCH.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: Methyl 2-chloro-5-fluoro-4-methoxybenzoate

Executive Safety & Chemical Profile Before initiating any disposal workflow, you must understand the specific chemical nature of Methyl 2-chloro-5-fluoro-4-methoxybenzoate. Unlike standard organic solvents, the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Chemical Profile

Before initiating any disposal workflow, you must understand the specific chemical nature of Methyl 2-chloro-5-fluoro-4-methoxybenzoate. Unlike standard organic solvents, the presence of both chlorine and fluorine substituents dictates a strict segregation protocol.

Chemical Identity & Hazard Matrix
ParameterSpecification
Chemical Structure Halogenated Benzoate Ester
Functional Groups Methyl Ester, Chloride (-Cl), Fluoride (-F), Methoxy (-OCH₃)
Physical State Typically Solid (Off-white powder) or Viscous Oil
Primary Hazards Skin/Eye Irritant, Respiratory Irritant
Combustion Byproducts Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), CO, CO₂
RCRA Status Halogenated Organic Waste (Not for Fuels Blending)

CRITICAL WARNING: Do not dispose of this compound via standard "Organic Solvent" or "Fuels Blending" streams.[1] The release of Hydrogen Fluoride (HF) during standard incineration can corrode combustion chambers and bypass standard filtration, posing severe environmental risks.

Technical Justification: The "Why" Behind the Protocol

As researchers, we follow protocols not just for compliance, but for causality. Understanding the downstream impact of your waste ensures the integrity of the disposal chain.

The Halogenated Incineration Factor

Standard organic waste (e.g., Acetone, Ethanol) is often disposed of via Fuels Blending , where waste is burned as fuel in cement kilns.

  • The Conflict: Methyl 2-chloro-5-fluoro-4-methoxybenzoate contains halogens.[2][3] When burned, it produces acid gases (

    
     and 
    
    
    
    ).
  • The Consequence: Standard kilns lack the acid gas scrubbers required to neutralize HF. This leads to equipment failure and illegal emissions.

  • The Solution: This waste must be routed to a High-Temperature Incinerator equipped with specific caustic scrubbers. This is why you must segregate it into the "Halogenated" stream.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Assessment
  • Quantify: Estimate the mass/volume. If >1 kg, contact your EHS officer for a bulk waste pickup request.

  • State Check: Is the material pure solid, or dissolved in solution?

    • Solid: Dispose of in a wide-mouth HDPE jar.

    • Solution: Ensure the solvent is compatible with the halogenated stream (e.g., DCM, Chloroform).

Phase 2: Segregation & Packaging

Container Selection:

  • Preferred: High-Density Polyethylene (HDPE) containers. HDPE is resistant to potential hydrolysis products and physical breakage.

  • Acceptable: Amber glass with PTFE-lined caps.

  • Prohibited: Metal cans (corrosion risk from potential acid hydrolysis).

The Transfer Protocol:

  • Don appropriate PPE: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat.

  • Work inside a chemical fume hood to capture any dust or volatile vapors.

  • Transfer the material into the designated Halogenated Waste container.

  • Do not overfill. Leave at least 10% headspace for thermal expansion.

Phase 3: Labeling (The Compliance Critical Control Point)

A generic "Waste" label is insufficient. You must explicitly declare the halogen content.

  • Standard Label: "Hazardous Waste - Halogenated Organic"

  • Constituent Listing: You must list "Methyl 2-chloro-5-fluoro-4-methoxybenzoate" explicitly.

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for segregating this specific halogenated ester.

DisposalLogic Start Waste Generation: Methyl 2-chloro-5-fluoro-4-methoxybenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved ContainerSol Container: Wide-Mouth HDPE Jar Solid->ContainerSol SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Segregation CRITICAL STEP: Segregate to Halogenated Stream ContainerSol->Segregation Compatible Yes (e.g., DCM) SolventCheck->Compatible Compatible Incompatible No (e.g., Acetone) SolventCheck->Incompatible Non-Halo Solvent Compatible->Segregation Incompatible->Segregation Must now treat ENTIRE mixture as Halogenated Labeling Labeling: List Full Chemical Name Mark 'Halogenated' Segregation->Labeling Pickup Store in SAA (Satellite Accumulation Area) Labeling->Pickup

Figure 1: Decision logic for segregating Methyl 2-chloro-5-fluoro-4-methoxybenzoate. Note that mixing with non-halogenated solvents forces the entire volume into the more expensive halogenated waste stream.[3]

Emergency Procedures: Spill Management

In the event of a spill during the disposal process, immediate containment is required to prevent environmental release.[4]

Scenario A: Solid Spill (Powder) [5]

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 or P100 respiratory protection if outside a hood.

  • Cleanup: Do not dry sweep (creates dust). Use a wet wipe or damp paper towel to capture the powder.

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste container.

Scenario B: Solution Spill

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).

  • Decontaminate: Clean the surface with a soap/water solution.

  • Disposal: The absorbent material is now Halogenated Regulated Waste . Do not throw in regular trash.

Regulatory References & Compliance

This protocol is grounded in federal regulations regarding the treatment of halogenated organic compounds.

  • EPA RCRA Regulations (40 CFR Part 261): Defines hazardous waste characteristics. While this specific molecule may not be P-listed, it falls under general halogenated waste streams which require specific incineration protocols [1].

  • Prudent Practices in the Laboratory (NRC): Establishes the standard for segregating halogenated vs. non-halogenated solvents to prevent the formation of dioxins and acid gases during disposal [2].

  • Safety Data Sheet (General Benzoate Esters): Mandates the avoidance of strong oxidizers and the requirement for specialized disposal plants [3].

References
  • US Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

Sources

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